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  • Product: Ethyl 4-(4-acetylphenyl)benzoate
  • CAS: 119838-61-8

Core Science & Biosynthesis

Foundational

Introduction: A Strategic Approach to Molecular Architecture

An In-Depth Technical Guide to the Retrosynthetic Analysis of Ethyl 4-(4-acetylphenyl)benzoate In the landscape of modern organic synthesis, the ability to deconstruct a complex molecule into simpler, commercially availa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Retrosynthetic Analysis of Ethyl 4-(4-acetylphenyl)benzoate

In the landscape of modern organic synthesis, the ability to deconstruct a complex molecule into simpler, commercially available starting materials is a paramount skill. This process, known as retrosynthetic analysis, is both an art and a science, requiring a deep understanding of chemical reactivity and a strategic mindset. This guide provides a comprehensive exploration of the retrosynthetic analysis of Ethyl 4-(4-acetylphenyl)benzoate, a molecule of interest in materials science and medicinal chemistry. We will dissect its structure, propose logical disconnection pathways, and provide detailed, field-proven synthetic protocols.

The target molecule, Ethyl 4-(4-acetylphenyl)benzoate, possesses a biphenyl core, an ester functional group, and a ketone. This combination of features presents several strategic opportunities for disconnection, primarily centered around the formation of the C-C bond linking the two phenyl rings and the C-O bond of the ester.

Disconnection Strategies: Unraveling the Biphenyl Core

The most logical and strategically sound approach to the synthesis of Ethyl 4-(4-acetylphenyl)benzoate involves the disconnection of the biphenyl C-C bond. This leads to two key synthons, which can be traced back to readily available starting materials.

G TM Ethyl 4-(4-acetylphenyl)benzoate Disconnection1 C-C Bond Disconnection (Biphenyl) TM->Disconnection1 SynthonA Aryl Cation Synthon Disconnection1->SynthonA SynthonB Aryl Anion Synthon Disconnection1->SynthonB ReagentA 4-Acetylphenyl boronic acid or its ester equivalent SynthonA->ReagentA Synthetic Equivalent ReagentB Ethyl 4-bromobenzoate or Ethyl 4-iodobenzoate SynthonB->ReagentB Synthetic Equivalent G StartingA 4-Acetylphenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) StartingA->Catalyst StartingB Ethyl 4-bromobenzoate StartingB->Catalyst Product Ethyl 4-(4-acetylphenyl)benzoate Catalyst->Product G TM Ethyl 4-(4-acetylphenyl)benzoate Disconnection2 C-C Bond Disconnection (Acetyl Group) TM->Disconnection2 SynthonC Acylium Ion Synthon Disconnection2->SynthonC Precursor Ethyl 4-phenylbenzoate Disconnection2->Precursor ReagentC Acetyl Chloride or Acetic Anhydride SynthonC->ReagentC Synthetic Equivalent G StartingC 4-Bromobenzoic acid Catalyst2 Acid Catalyst (e.g., H2SO4) StartingC->Catalyst2 ReagentD Ethanol ReagentD->Catalyst2 Product2 Ethyl 4-bromobenzoate Catalyst2->Product2 Fischer Esterification

Exploratory

Physical properties of Ethyl 4-(4-acetylphenyl)benzoate

An In-depth Technical Guide to the Physical Properties of Ethyl 4-(4-acetylphenyl)benzoate Introduction Ethyl 4-(4-acetylphenyl)benzoate is a chemical compound of interest in organic synthesis, serving as a versatile int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 4-(4-acetylphenyl)benzoate

Introduction

Ethyl 4-(4-acetylphenyl)benzoate is a chemical compound of interest in organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures. Its bifunctional nature, featuring both an ester and a ketone moiety, allows for a range of chemical transformations. This guide provides a comprehensive overview of its key physical and spectroscopic properties, offering a technical resource for researchers, chemists, and drug development professionals. A thorough understanding of these characteristics is paramount for its effective use, storage, and manipulation in a laboratory setting. This document details the experimental procedures for determining these properties, emphasizing the rationale behind the methodologies to ensure reliable and reproducible characterization.

Physicochemical Properties

The fundamental physical and chemical identifiers for Ethyl 4-(4-acetylphenyl)benzoate are summarized below. These properties are the primary data points for the identification and handling of the compound.

PropertyValueSource(s)
CAS Number 38430-55-6[1][2][3][4]
Molecular Formula C₁₁H₁₂O₃[1][2][4][5]
Molecular Weight 192.21 g/mol [1][2][5]
Appearance White to beige crystalline powder[1][3]
Melting Point 55-57 °C[1][3]
Boiling Point (Predicted) 310.0 ± 25.0 °C[1][3]
Density (Predicted) 1.096 ± 0.06 g/cm³[1][3]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1][3]

Synthesis and Purification for Characterization

To accurately measure the physical properties of a compound, a pure sample is essential. Ethyl 4-(4-acetylphenyl)benzoate is commonly synthesized via Fischer esterification of 4-acetylbenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[5] The purity of the resulting product is critical for subsequent applications and for the validity of its characterization data.

Rationale for Methodology

The chosen synthesis method, Fischer esterification, is a robust and well-established reaction for converting carboxylic acids and alcohols into esters.[5] The use of excess ethanol can shift the equilibrium towards the product side, maximizing the yield. Post-synthesis purification is crucial to remove unreacted starting materials and the acid catalyst. Extraction with ethyl acetate isolates the desired ester, and washing with brine removes residual water-soluble impurities.[5] The final purification by column chromatography, using a non-polar/polar solvent system like petroleum ether and ethyl acetate, is a standard and effective technique for isolating compounds of moderate polarity like the target ester, ensuring a high degree of purity for accurate characterization.[5]

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: To a solution of 4-acetylbenzoic acid (6.1 mol) in ethanol (2 L), slowly add concentrated sulfuric acid (10 mL) at 0 °C.[5]

  • Reflux: Heat the mixture to reflux at 80 °C and maintain for 3 hours to drive the esterification to completion.[5]

  • Solvent Removal: After cooling, remove the excess ethanol under reduced pressure using a rotary evaporator.[5]

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (10:1) to yield pure Ethyl 4-(4-acetylphenyl)benzoate as a white solid.[5]

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow from synthesis to the final characterization of the compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (4-Acetylbenzoic Acid, Ethanol, H₂SO₄) reaction Fischer Esterification (Reflux at 80°C) start->reaction workup Workup (Extraction & Washing) reaction->workup chromatography Column Chromatography (Silica Gel, Petroleum Ether/Ethyl Acetate) workup->chromatography purity_check Purity Assessment (TLC) chromatography->purity_check product Pure Ethyl 4-(4-acetylphenyl)benzoate purity_check->product mp Melting Point Determination product->mp nmr ¹H NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis, purification, and characterization of Ethyl 4-(4-acetylphenyl)benzoate.

Structural and Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. For Ethyl 4-(4-acetylphenyl)benzoate, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide definitive structural evidence.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within the molecule. The spectrum of Ethyl 4-(4-acetylphenyl)benzoate is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ketone protons.

¹H NMR Data (600 MHz, CDCl₃): [5]

  • δ 8.11 (d, J = 7.6 Hz, 2H): These two protons are on the benzoate ring, ortho to the carbonyl group.

  • δ 7.99 (d, J = 7.7 Hz, 2H): These two protons are on the acetophenone ring, ortho to the acetyl group.

  • δ 4.39 (q, J = 7.0 Hz, 2H): This quartet corresponds to the methylene (-CH₂-) protons of the ethyl ester group.

  • δ 2.63 (s, 3H): This singlet is characteristic of the three protons of the acetyl (-COCH₃) methyl group.

  • δ 1.40 (t, J = 7.1 Hz, 3H): This triplet represents the methyl (-CH₃) protons of the ethyl ester group.

The integration of these peaks confirms the ratio of protons in the molecule, and their splitting patterns (singlet, doublet, triplet, quartet) confirm the connectivity of the atoms, validating the structure of Ethyl 4-(4-acetylphenyl)benzoate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For Ethyl 4-(4-acetylphenyl)benzoate, Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • MS (ESI, m/z): 193.1 [M+H]⁺[5]

This result shows the protonated molecule, where the observed mass (193.1) corresponds to the molecular weight of the compound (192.21) plus the mass of a proton. This finding provides strong confirmation of the compound's molecular formula and weight.[2][5]

Conclusion

This technical guide has detailed the essential physical and spectroscopic properties of Ethyl 4-(4-acetylphenyl)benzoate. The provided data, including its melting point, solubility, and characteristic NMR and mass spectra, serve as a crucial reference for its identification, handling, and use in research and development. The outlined experimental protocols for synthesis and characterization underscore the importance of sample purity for obtaining accurate data. This comprehensive information ensures that scientists and researchers can confidently utilize this compound in their synthetic endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 18, 2026, from [Link]

  • PubChem - National Institutes of Health. (n.d.). Ethyl 4-acetylbenzoate. Retrieved February 18, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 4-(4-acetylphenyl)benzoate (CAS 119838-61-8)

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Niche Compound Ethyl 4-(4-acetylphenyl)benzoate, also known by its systematic IUPAC name ethyl 4'-acetyl-[1,1'-biphe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Compound

Ethyl 4-(4-acetylphenyl)benzoate, also known by its systematic IUPAC name ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate, represents a class of molecules built upon the biphenyl scaffold. This rigid, aromatic backbone is a cornerstone in various scientific fields, recognized as a "privileged structure" in medicinal chemistry and a fundamental component in materials science.[1][2][3][4] However, a survey of the scientific literature and chemical databases reveals a notable scarcity of specific experimental data for the compound under CAS number 119838-61-8.

This guide, therefore, is constructed with a dual purpose. First, to consolidate the known identity of this molecule. Second, and more critically, to provide a robust, scientifically-grounded framework for its synthesis, characterization, and potential application based on the well-established principles of organic chemistry and the extensive data available for its structural analogues. This document serves not as a mere summary of existing data, but as a predictive and instructional resource for the researcher poised to explore the utility of this specific molecular architecture.

Molecular Identity and Predicted Physicochemical Properties

The structure of Ethyl 4-(4-acetylphenyl)benzoate features a 1,1'-biphenyl core, functionalized at the 4 and 4' positions with an ethyl carboxylate group and an acetyl group, respectively. This arrangement imparts a specific polarity and geometry that is predictive of its behavior and potential uses.

Compound Identification
IdentifierValue
CAS Number 119838-61-8
IUPAC Name ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
InChI Key FDLMAHMMGIIQRN-UHFFFAOYSA-N
Predicted Physicochemical Data

The following properties are estimated based on the compound's structure and data from analogous molecules such as 4-acetylbiphenyl and various ethyl biphenylcarboxylates.[5][6] It is expected to be a solid at standard temperature and pressure.

PropertyPredicted ValueRationale / Analogue
Physical State Crystalline SolidBiphenyl core imparts rigidity; high molecular weight.
Melting Point 130 - 150 °CHigher than 4-acetylbiphenyl (120-122°C) due to increased size and polarity.[5]
Boiling Point > 350 °CHigh molecular weight and polarity suggest a high boiling point.
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water.Typical for moderately polar organic esters.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond linking the two phenyl rings is the central challenge in synthesizing the target molecule. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most efficient and versatile method for this transformation, renowned for its mild conditions and high functional group tolerance.[7][8]

The core principle involves the reaction of an organoboron species (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[7]

Proposed Retrosynthetic Pathways

Two primary Suzuki-Miyaura pathways are logically viable for constructing Ethyl 4-(4-acetylphenyl)benzoate:

  • Pathway A: Coupling of Ethyl 4-bromobenzoate with (4-acetylphenyl)boronic acid .

  • Pathway B: Coupling of 4-bromoacetophenone with (4-(ethoxycarbonyl)phenyl)boronic acid .

Both pathways are chemically sound. The selection in a laboratory setting would depend on the commercial availability, cost, and stability of the respective starting materials. We will detail Pathway A as a representative protocol.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki reaction stems from a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The base is not merely a spectator; it is crucial for activating the boronic acid, forming a more nucleophilic borate species that facilitates the key transmetalation step.[7]

Suzuki_Mechanism cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 + Ar¹-X product Ar¹-Ar² (Target Molecule) aryl_halide Ar¹-X (Ethyl 4-bromobenzoate) transmetalation Transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 + [Ar²-B(OH)₃]⁻ boronic_acid Ar²-B(OH)₂ ((4-acetylphenyl)boronic acid) borate [Ar²-B(OH)₃]⁻ (Activated Borate) boronic_acid->borate + Base, H₂O base Base (e.g., CO₃²⁻) pd_complex2->pd0 + Pd(0)L₂ reductive_elimination Reductive Elimination

General catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis via Pathway A

This protocol is a representative procedure adapted from established methods for Suzuki couplings in aqueous media.[8][9] It is self-validating in that successful formation of the product confirms the viability of the chosen conditions.

Materials:

  • Ethyl 4-bromobenzoate (1.0 eq)

  • (4-acetylphenyl)boronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-bromobenzoate, (4-acetylphenyl)boronic acid, and K₂CO₃.

  • Solvent Addition: Add a 4:1 mixture of Toluene and deionized water. The total solvent volume should be sufficient to make a ~0.2 M solution with respect to the limiting reagent.

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the Pd(OAc)₂ catalyst to the mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure Ethyl 4-(4-acetylphenyl)benzoate.

Structural Characterization: A Predictive Spectroscopic Profile

Confirmation of the product's identity would rely on a combination of standard spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups on spectroscopic signals.[5][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR - Predicted Data (in CDCl₃)¹³C NMR - Predicted Data (in CDCl₃)
Chemical Shift (δ, ppm) Description Chemical Shift (δ, ppm)
~ 8.15 (d, 2H)Aromatic (ortho to ester)~ 197.5
~ 8.05 (d, 2H)Aromatic (ortho to ketone)~ 166.0
~ 7.75 (d, 2H)Aromatic (meta to ester)~ 145.0
~ 7.70 (d, 2H)Aromatic (meta to ketone)~ 144.5
~ 4.40 (q, 2H)-O-CH₂ -CH₃~ 137.0
~ 2.65 (s, 3H)-CO-CH₃ ~ 131.0
~ 1.41 (t, 3H)-O-CH₂-CH₃ ~ 130.0 - 127.0
~ 61.2
~ 26.8
~ 14.4
Mass Spectrometry (MS) & Infrared (IR) Spectroscopy
TechniquePredicted Key Signals
Mass Spec (EI) Molecular Ion (M⁺): m/z = 268.11 (for C₁₇H₁₆O₃) Key Fragments: m/z = 253 ([M-CH₃]⁺), 223 ([M-OEt]⁺), 181 ([M-COOEt]⁺), 43 ([CH₃CO]⁺)
Infrared (IR) ~1720 cm⁻¹: Strong, sharp (C=O stretch, Ester) ~1685 cm⁻¹: Strong, sharp (C=O stretch, Aryl Ketone) ~1605 cm⁻¹: Medium (C=C stretch, Aromatic) ~1275 cm⁻¹: Strong (C-O stretch, Ester)

Field-Proven Insights: Potential Research Applications

The true value of a molecule lies in its application. The biphenyl structure of Ethyl 4-(4-acetylphenyl)benzoate makes it a compelling candidate for investigation in several high-impact research areas.

Drug Discovery and Medicinal Chemistry

Biphenyl derivatives are integral to a wide range of marketed drugs, acting as versatile scaffolds that can be tailored to interact with numerous biological targets.[2][3][13]

  • Scaffold for Synthesis: This compound is an ideal intermediate. The ketone offers a reactive handle for derivatization into hydrazones, oximes, or alcohols, while the ester can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore that enhances solubility and can interact with biological targets.[2][4]

  • Bioisostere: The biphenyl core can serve as a bioisosteric replacement for other aromatic systems in lead optimization campaigns, potentially improving pharmacokinetic properties or target engagement.

Materials Science and Organic Electronics

The rigid, rod-like nature of the biphenyl core is a classic design element for liquid crystals (LCs).[13][14][15][16]

  • Liquid Crystal Design: The length of the molecule, combined with the polar ester and acetyl groups, suggests it could exhibit nematic or smectic mesophases, or serve as a dopant to modulate the properties of LC mixtures.[14][16]

  • OLEDs: The conjugated π-system of the biphenyl core is a feature of many materials used in Organic Light-Emitting Diodes (OLEDs), where it can be part of the emissive or charge-transport layers.[3][13]

Applications topic Ethyl 4-(4-acetylphenyl)benzoate pharma Drug Discovery & Medicinal Chemistry topic->pharma materials Materials Science & Organic Electronics topic->materials scaffold Synthetic Scaffold pharma->scaffold intermediate Intermediate for APIs pharma->intermediate bioisostere Bioisosteric Replacement pharma->bioisostere lc Liquid Crystals (LCs) materials->lc oled Organic Electronics (OLEDs) materials->oled

Potential application pathways for the title compound.

Safety and Handling: A Trustworthy Framework

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, impervious gloves (e.g., nitrile), and chemical safety goggles or a face shield.

  • Hazard Statements (Anticipated):

    • May cause skin irritation.[6]

    • Causes serious eye irritation.[6]

    • May cause respiratory irritation.[6]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move person into fresh air.

    • Ingestion: Do NOT induce vomiting. Seek medical attention.

  • Storage: Keep the container tightly closed. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management . PubMed. [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents . Bentham Science. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra . Beilstein Journals. [Link]

  • Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium . The Royal Society of Chemistry. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . RSC Publishing. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties . ScienceDirect. [Link]

  • Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water . The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . ACS Publications. [Link]

  • A Novel Supramolecular Catalyst for Suzuki-Miyaura Coupling in Aqueous Media . RSC Advances. [Link]

  • 4-Acetylbiphenyl . PubChem, National Institutes of Health. [Link]

  • Ethyl 4'-hydroxy-4-biphenylcarboxylate . PubChem, National Institutes of Health. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents . ResearchGate. [Link]

  • 4-(4-Ethylphenyl)benzoate . PubChem, National Institutes of Health. [Link]

  • Ethyl (1,1'-biphenyl)-4-carboxylate . PubChem, National Institutes of Health. [Link]

  • Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity . ResearchGate. [Link]

  • Properties of the liquid crystals formed by some 4′-substituted 4-(β-p-substituted arylethyl)biphenyls . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 4'-Ethyl-4-biphenylcarboxylic acid . NIST WebBook. [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole with Aryl Boronic Acids . reposiTUm. [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant . ACS Publications. [Link]

  • 4-acetylphenyl benzoate . PubChem, National Institutes of Health. [Link]

  • Scheme I: 4-acetylphenyl benzoate... . ResearchGate. [Link]

  • Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl . ResearchGate. [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14 . ResearchGate. [Link]

  • Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate . PubChem, National Institutes of Health. [Link]

  • 8-Hydroxyquinoline . NIST WebBook. [Link]

Sources

Exploratory

Chemical Identity and Synthetic Utility of Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate

Executive Summary This technical guide provides a rigorous structural, synthetic, and spectroscopic analysis of Ethyl 4-(4-acetylphenyl)benzoate . While the name provided describes the connectivity accurately, the formal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural, synthetic, and spectroscopic analysis of Ethyl 4-(4-acetylphenyl)benzoate . While the name provided describes the connectivity accurately, the formal IUPAC nomenclature requires adherence to priority rules governing biphenyl systems. This molecule represents a critical scaffold in the development of liquid crystalline materials and non-steroidal anti-inflammatory drugs (NSAIDs), serving as a lipophilic precursor to fenbufen-class therapeutics.

Part 1: The Nomenclature Architecture

Structural Deconstruction

The molecule consists of a biphenyl core (two benzene rings connected by a single bond). To derive the preferred IUPAC name (PIN), one must apply the Order of Precedence of Functional Groups .

  • Functional Group 1: Ester (Ethyl benzoate moiety).

  • Functional Group 2: Ketone (Acetyl moiety).

  • Priority Rule: Esters (

    
    ) have higher priority than ketones (
    
    
    
    ) for citation as the principal characteristic group.
Deriving the Preferred IUPAC Name (PIN)
  • Parent Structure: The benzene ring bearing the ester is the parent. Since it is attached to a phenyl ring, the core is [1,1'-biphenyl] .

  • Principal Group Suffix: The ester on the biphenyl core dictates the suffix -carboxylate .

  • Numbering: The carbon attached to the ester is position 1. The connection between the rings is position 4. The second ring is numbered with primes (

    
    ).
    
  • Substituents:

    • Position 4' (para on the second ring): Acetyl group (

      
      ).
      
    • Ester alkyl group: Ethyl.[1]

Formal IUPAC Name: Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate

Nomenclature Logic Visualization

NomenclatureLogic Start Analyze Structure: Ethyl 4-(4-acetylphenyl)benzoate Priority Compare Functional Groups: Ester (-COOR) vs Ketone (-C=O) Start->Priority Decision Ester has Higher Priority (Principal Group) Priority->Decision IUPAC Blue Book P-41 Parent Parent Chain: Biphenyl-4-carboxylate Decision->Parent Numbering Numbering: C1 = Carboxylate C4 = Phenyl attachment C4' = Acetyl attachment Parent->Numbering Final Final Name: Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate Numbering->Final

Figure 1: Decision tree for determining the Preferred IUPAC Name (PIN) based on functional group priority.

Part 2: Synthetic Methodology

The most robust route to this biaryl system is the Suzuki-Miyaura Cross-Coupling . This pathway offers high chemoselectivity, tolerating both the ester and ketone functionalities without the need for protecting groups.

Reaction Protocol

Target Transformation: Coupling of Ethyl 4-bromobenzoate with 4-Acetylphenylboronic acid.

Reagents & Materials
  • Electrophile: Ethyl 4-bromobenzoate (1.0 equiv)

  • Nucleophile: 4-Acetylphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically demanding cases)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 ratio)

Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvation: Dissolve Ethyl 4-bromobenzoate (10 mmol) and

    
     (0.3 mmol) in degassed 1,4-dioxane (50 mL). Stir for 10 minutes at RT to ensure catalyst activation.
    
  • Addition: Add 4-Acetylphenylboronic acid (12 mmol) followed by the aqueous

    
     solution.
    
  • Reflux: Heat the mixture to 90°C–100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Purification: Recrystallize from hot Ethanol or perform Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Catalytic Cycle (Mechanism)

SuzukiCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Br adds) Pd0->OxAdd Complex1 Pd(II)(Ar)(Br)L2 OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet Base Activation Complex2 Pd(II)(Ar)(Ar')L2 TransMet->Complex2 Complex2->Pd0 Product Extrusion RedElim Reductive Elimination (Product Release)

Figure 2: The Suzuki-Miyaura catalytic cycle illustrating the oxidative addition of the aryl halide and subsequent transmetallation.

Part 3: Structural Validation (Self-Validating Protocols)

To ensure the synthesized product is the target molecule and not a homocoupled byproduct, specific diagnostic signals must be verified.

Nuclear Magnetic Resonance (NMR) Diagnostics

The biphenyl system creates a distinct splitting pattern. The symmetry of the two para-substituted rings results in two sets of AA'BB' doublets.

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Proof

8.15Doublet (

Hz)
2HBenzoate Ar-H (ortho to ester)Deshielded by ester carbonyl

8.05Doublet (

Hz)
2HAcetyl Ar-H (ortho to ketone)Deshielded by ketone carbonyl

7.60 – 7.75Multiplet4HBiphenyl Linker Ar-HOverlapping signals near the C-C bond

4.41Quartet2HEster

Characteristic ethyl ester pattern

2.65Singlet3HAcetyl

Sharp singlet, diagnostic for methyl ketone

1.42Triplet3HEster

Coupled to methylene group
Infrared Spectroscopy (IR) Checkpoints
  • 1715–1725 cm

    
    :  Strong stretch. Ester Carbonyl (
    
    
    
    ).
  • 1680–1690 cm

    
    :  Strong stretch. Ketone Carbonyl (
    
    
    
    ).[3][4] Note: Conjugation with the phenyl ring lowers this frequency compared to aliphatic ketones.
  • 1100–1300 cm

    
    :  C-O stretch (Ester).
    

Part 4: Pharmacological & Material Relevance

Drug Development (NSAID Precursors)

This molecule serves as a lipophilic pro-drug scaffold. The biaryl ketone moiety is structurally homologous to Fenbufen (


-oxo[1,1'-biphenyl]-4-butanoic acid).
  • Metabolic Logic: In vivo, the ethyl ester can be hydrolyzed by plasma esterases to the free acid, while the acetyl group can undergo Bayer-Villiger oxidation or reduction, modifying solubility and potency.

  • Lipophilicity: The ethyl ester masks the polarity of the carboxylic acid, increasing membrane permeability (LogP modulation) during transport across the blood-brain barrier or gastrointestinal tract.

Liquid Crystal Mesogens

The rigid biphenyl core is a classic mesogen (liquid crystal forming unit).

  • The linearity of the 4,4'-disubstitution pattern promotes nematic phase formation.

  • The ethyl ester tail acts as a flexible spacer, lowering the melting point relative to the free acid, which is crucial for display technology applications.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995.

  • Spectral Data Correlation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5]

  • Liquid Crystal Applications: Gray, G. W. "The Chemistry of Liquid Crystals." Philosophical Transactions of the Royal Society of London, 309, 77-92.

Sources

Foundational

Strategic Functionalization of Ethyl 4-(4-acetylphenyl)benzoate

This guide details the chemical architecture and reactivity profile of Ethyl 4-(4-acetylphenyl)benzoate (Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate), a critical bifunctional scaffold in the synthesis of liquid crystall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture and reactivity profile of Ethyl 4-(4-acetylphenyl)benzoate (Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate), a critical bifunctional scaffold in the synthesis of liquid crystalline mesogens and bioactive biphenyl derivatives.[1]

A Technical Guide to the Bifunctional Biphenyl Scaffold

Architectural Analysis & Electronic Distribution

Ethyl 4-(4-acetylphenyl)benzoate represents a classic "Pull-Pull" biphenyl system.[1] Both the ethyl ester at the C4 position and the acetyl group at the C4' position act as electron-withdrawing groups (EWGs), creating a distinct electronic environment across the biphenyl core.

  • Electronic Character: The molecule is electron-deficient relative to unsubstituted biphenyl.[1] The competing resonance withdrawal from both termini creates a highly deactivated aromatic system, making it resistant to oxidative degradation but highly susceptible to nucleophilic attack at the carbonyl centers.

  • Conformational Dynamics: While the biphenyl linkage allows for rotation, the conjugation path between the two carbonyls favors a planar conformation in the solid state, which is essential for its utility as a mesogenic core in liquid crystal engineering.

  • Solubility Profile: The lipophilic ethyl and acetyl groups provide moderate solubility in organic solvents (DCM, Toluene, THF), but the rigid biphenyl core often necessitates heating for complete dissolution in alcohols.

Visualization: Reactive Site Mapping

The following diagram maps the three distinct reactive zones of the molecule, color-coded by reaction type susceptibility.

ReactiveSites Molecule Ethyl 4-(4-acetylphenyl)benzoate (Bifunctional Scaffold) Acetyl Site A: Acetyl Moiety (C4') (Kinetic Electrophile) Molecule->Acetyl High Reactivity (Nucleophilic Addition) Ester Site B: Ethyl Ester (C4) (Thermodynamic Electrophile) Molecule->Ester Moderate Reactivity (Hydrolysis/Transesterification) Core Site C: Biphenyl Core (Deactivated Aromatic) Molecule->Core Low Reactivity (EAS Resistant) Acetyl_Rxn Reactions: 1. Chemoselective Reduction (NaBH4) 2. Aldol Condensation (Chalcones) 3. Alpha-Bromination Acetyl->Acetyl_Rxn Ester_Rxn Reactions: 1. Hydrolysis (LiOH/NaOH) 2. Transesterification Ester->Ester_Rxn Core_Rxn Reactions: 1. Suzuki Coupling (Synthesis) 2. Nitration (Difficult, meta-directing) Core->Core_Rxn

Figure 1: Functional decomposition of the Ethyl 4-(4-acetylphenyl)benzoate scaffold.

Key Reactive Site 1: The Acetyl Moiety (C4')

The acetyl group is the kinetic control point of this molecule. The ketone carbonyl is significantly more electrophilic than the ester carbonyl, allowing for high chemoselectivity without the need for protecting groups.

Primary Transformations[1]
  • Chemoselective Reduction:

    • Reagent: Sodium Borohydride (NaBH₄) in Methanol/THF.

    • Mechanism: Hydride attack occurs exclusively at the ketone to yield the secondary alcohol (1-hydroxyethyl derivative).[1] The ester remains intact under these conditions (0°C to RT).

    • Significance: This generates a chiral center, useful for creating chiral liquid crystal dopants or pharmaceutical intermediates.

  • Aldol Condensation (Chalcone Synthesis):

    • Reagent: Aryl aldehyde + NaOH (aq) in Ethanol.

    • Mechanism: The alpha-protons of the acetyl group are acidic (

      
      ).[1] Base-mediated enolization followed by attack on an aldehyde yields 
      
      
      
      -unsaturated ketones (chalcones).[1]
    • Application: This extends the rigid pi-system, a standard method for tuning the birefringence (

      
      ) of liquid crystals.
      
  • Alpha-Halogenation:

    • Reagent: Bromine (

      
      ) in Glacial Acetic Acid or 
      
      
      
      in EtOAc.
    • Product:

      
      -bromoacetyl derivative.[1][2]
      
    • Utility: Precursor for heterocycle formation (e.g., Hantzsch thiazole synthesis).

Key Reactive Site 2: The Ethyl Ester Moiety (C4)

The ethyl ester serves as the thermodynamic anchor . It is generally robust during manipulations of the acetyl group but can be activated for coupling reactions.

Primary Transformations[1]
  • Controlled Hydrolysis:

    • Protocol: LiOH (2.0 eq) in THF/H₂O (3:1), stirred at RT for 4-6 hours.

    • Why LiOH? Lithium hydroxide is milder than NaOH and less likely to induce retro-aldol or other side reactions on the acetyl side.[1]

    • Product: 4'-acetyl-4-biphenylcarboxylic acid.[1][3] This acid is the "universal donor" for creating ester-linked liquid crystal dimers.[1]

  • Transesterification:

    • Reagent: Functionalized alcohol + Titanium(IV) isopropoxide (cat.) or DCC/DMAP.

    • Application: Swapping the ethyl group for a long alkyl chain (e.g., n-octyl) dramatically alters the melting point and mesophase stability.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This is the industry-standard method for constructing the unsymmetrical biphenyl core with high purity.[1]

Reagents:

  • 4-Ethoxycarbonylphenylboronic acid (1.1 eq)[1]

  • 4-Bromoacetophenone (1.0 eq)[1]

  • 
     (3-5 mol%)[1]
    
  • 
     (2.0 eq)
    
  • Solvent: Toluene/Ethanol/Water (4:1:1)[1]

Step-by-Step Workflow:

  • Degassing: Charge the reaction vessel with toluene, ethanol, and water. Sparge with Argon for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Addition: Add the aryl halide, boronic acid, and base. Add the catalyst last under a positive Argon flow.

  • Reflux: Heat to 90°C for 12-16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1] The product will be a highly fluorescent spot under UV (254/365 nm).

  • Workup: Cool to RT. Separate phases. Wash organic layer with brine.[1][4] Dry over

    
    .[4]
    
  • Purification: Recrystallize from hot Ethanol. The product precipitates as white/off-white lustrous plates.[1]

Protocol B: Chemoselective Reduction (Ketone ONLY)

Objective: Reduce C4'-acetyl to C4'-(1-hydroxyethyl) without touching the C4-ester.[1]

Step-by-Step Workflow:

  • Dissolve Ethyl 4-(4-acetylphenyl)benzoate (1.0 mmol) in Methanol (10 mL) and THF (5 mL). Cool to 0°C.

  • Add

    
     (0.5 mmol, 0.5 eq - Note: 1 mole of borohydride delivers 4 hydrides, but stoichiometry is often kept at 0.5-1.0 eq to ensure kinetics).
    
  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Add Saturated

    
     solution dropwise. Caution: Hydrogen gas evolution.[1]
    
  • Extraction: Extract with DCM. The ester peak at ~1720 cm⁻¹ in IR will remain; the ketone peak at ~1680 cm⁻¹ will disappear, replaced by a broad OH stretch at ~3400 cm⁻¹.

Visualization: Synthesis & Divergent Reactivity

SynthesisFlow Boronic 4-Ethoxycarbonyl- phenylboronic acid Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, 90°C Boronic->Suzuki Halide 4-Bromoacetophenone Halide->Suzuki Target Ethyl 4-(4-acetylphenyl)benzoate (Target Scaffold) Suzuki->Target Alcohol Derivative A: Hydroxy-Ester (via NaBH4) Target->Alcohol Chemoselective Reduction Acid Derivative B: Acetyl-Acid (via LiOH) Target->Acid Controlled Hydrolysis Chalcone Derivative C: Chalcone-Ester (via Aldol) Target->Chalcone Aldol Condensation

Figure 2: Synthetic pathway and divergent functionalization options.[1]

Comparative Reactivity Data

Reaction TypeTarget Functional GroupReagent SystemSelectivityOutcome
Hydride Reduction Acetyl (Ketone)

/ MeOH
High Exclusive reduction of ketone to alcohol.[1] Ester intact.[1]
Hydride Reduction Both (Ketone + Ester)

/ Ether
None Global reduction to diol (4'-ethyl-4-biphenylmethanol).[1]
Hydrolysis Ethyl Ester

/ THF /

High Selective ester cleavage.[1] Ketone intact (avoid strong heat/base).[1]
Grignard Addition Acetyl (Ketone)

(1 eq)
Low/Moderate Kinetic preference for ketone, but ester competes.[1] Hard to control.
Electrophilic Subst. Biphenyl Ring

/

Poor Difficult due to deactivation. Substitution likely meta to ester/acetyl.

References

  • Suzuki-Miyaura Coupling for Biphenyl Synthesis

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Liquid Crystal Mesogen Synthesis

    • Goodby, J. W., et al. (2014). Liquid Crystals: Design and Synthesis. Handbook of Liquid Crystals. Wiley-VCH.[1] (General reference for benzoate mesogens).

  • Chemoselective Reduction of Ketones

    • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reduction of aldehydes and ketones with sodium borohydride.[5][6] Synthetic Communications, 19(19), 3431-3440.[1] Link

  • Synthesis of 4'-acetyl-4-biphenylcarboxylic acid (Parent Acid)

    • ChemicalBook.[1][2] (n.d.). 4'-Acetyl-biphenyl-4-carboxylic acid Properties and Synthesis. Link

  • Aldol Condensations in LC Synthesis

    • Thaker, B. T., & Kanojiya, J. B. (2011). Synthesis and mesomorphic properties of some novel chalcone derivatives. Journal of Saudi Chemical Society, 15(3), 269-276. (Illustrates the use of acetyl biphenyls in chalcone LCs). Link

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 4-(4-acetylphenyl)benzoate for Scientific Professionals

Introduction Ethyl 4-(4-acetylphenyl)benzoate is a chemical compound of significant interest within the realms of organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both an ethyl ester and a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-(4-acetylphenyl)benzoate is a chemical compound of significant interest within the realms of organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both an ethyl ester and a ketone group on a biphenyl scaffold, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications, tailored for researchers, scientists, and drug development professionals.

Core Properties of Ethyl 4-(4-acetylphenyl)benzoate

A foundational understanding of the physicochemical properties of Ethyl 4-(4-acetylphenyl)benzoate is crucial for its effective use in research and development.

PropertyValue
CAS Number 38430-55-6[1][2]
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1][3][4]
Appearance White to almost white powder or crystal
Melting Point 52.0 to 56.0 °C
Synonyms 4-Acetylbenzoic Acid Ethyl Ester, 4-Ethoxycarbonylacetophenone, Ethyl p-acetylbenzoate[5]

Commercial Availability and Procurement

Ethyl 4-(4-acetylphenyl)benzoate is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to larger-scale production. When sourcing this compound, it is imperative to consider purity levels, available quantities, and the supplier's quality assurance documentation.

SupplierPurityAvailable Quantities
Tokyo Chemical Industry (TCI) >97.0% (GC)1g, 5g
ChemicalBook Suppliers 98% to 99%+ (HPLC)[2]KG quantities[2]
Matrix Fine Chemicals 98%[1]Small and large quantities[1]
CymitQuimica 98%[4]1g, 5g, 10g, 25g, 100g[4]
BLD Pharm Not specifiedInquire for details
Achmem Not specifiedInquire for details

Insight for Procurement: For applications in drug development and other sensitive research areas, it is recommended to request a Certificate of Analysis (CofA) from the supplier. This document provides detailed information on the purity and analytical methods used for quality control, ensuring the reliability of experimental results.

Synthesis and Quality Control

Understanding the synthesis of Ethyl 4-(4-acetylphenyl)benzoate provides valuable insights into potential impurities and informs the selection of appropriate analytical techniques for quality control. A common and efficient method for its preparation is the Fischer esterification of 4-acetylbenzoic acid.

Synthesis Workflow: Fischer Esterification

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Final Product 4-Acetylbenzoic_Acid 4-Acetylbenzoic Acid Reflux Reflux at 80°C for 3h 4-Acetylbenzoic_Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux Sulfuric_Acid H₂SO₄ (Catalyst) Sulfuric_Acid->Reflux Solvent_Removal Solvent Removal (Vacuum) Reflux->Solvent_Removal Reaction Completion Extraction Extraction with Ethyl Acetate Solvent_Removal->Extraction Washing Wash with Saturated Brine Extraction->Washing Drying Dry over Anhydrous Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography (Petroleum Ether:Ethyl Acetate 10:1) Concentration->Chromatography Crude Product Final_Product Ethyl 4-(4-acetylphenyl)benzoate (White Solid, ~92% Yield) Chromatography->Final_Product

Caption: Fischer Esterification workflow for Ethyl 4-(4-acetylphenyl)benzoate synthesis.

Detailed Synthesis Protocol

This protocol is based on a reported literary procedure.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L).

  • Catalyst Addition: Cool the solution to 0°C and slowly add concentrated sulfuric acid (10 mL).

  • Reflux: Heat the mixture to reflux at 80°C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure.

  • Work-up: Extract the residue with ethyl acetate. Wash the organic layer with saturated brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent. This should yield Ethyl 4-(4-acetylphenyl)benzoate as a white solid with an approximate yield of 92%.[3]

Analytical Validation

To ensure the identity and purity of synthesized or purchased Ethyl 4-(4-acetylphenyl)benzoate, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation. The expected chemical shifts for Ethyl 4-(4-acetylphenyl)benzoate are as follows:

  • ¹H NMR (600 MHz, CDCl₃) δ: 8.11 (d, J = 7.6 Hz, 2H), 7.99 (d, J = 7.7 Hz, 2H), 4.39 (q, J = 7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • MS (ESI, m/z): 193.1 [M+H]⁺.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of acetonitrile and water.[6]

Analytical Workflow

G Sample Ethyl 4-(4-acetylphenyl)benzoate Sample NMR ¹H NMR Spectroscopy Sample->NMR MS Mass Spectrometry (ESI) Sample->MS HPLC Reverse-Phase HPLC Sample->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MW_Verification Molecular Weight Verification MS->MW_Verification Purity_Assessment Purity Assessment (e.g., >98%) HPLC->Purity_Assessment Final_Validation Validated Compound Structure_Confirmation->Final_Validation MW_Verification->Final_Validation Purity_Assessment->Final_Validation

Caption: Analytical workflow for the validation of Ethyl 4-(4-acetylphenyl)benzoate.

Applications in Research and Drug Development

Ethyl 4-(4-acetylphenyl)benzoate serves as a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure is amenable to further chemical modifications at the acetyl and ethyl ester functionalities.

For instance, the ketone group can undergo reactions such as reduction, oxidation, or conversion to an oxime, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations open up avenues for creating diverse molecular scaffolds. While specific, direct applications of Ethyl 4-(4-acetylphenyl)benzoate in drug development are not extensively documented in mainstream literature, its derivatives are of interest. For example, related structures with thiazole moieties have been investigated for their potential as anticancer agents targeting SIRT2 and EGFR.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-(4-acetylphenyl)benzoate.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[8][9]

Conclusion

Ethyl 4-(4-acetylphenyl)benzoate is a commercially accessible and synthetically valuable compound for professionals in the scientific community. Its well-defined properties and straightforward synthesis, coupled with rigorous analytical validation, make it a reliable building block for further chemical exploration. By understanding its commercial landscape, synthesis, and handling requirements, researchers can confidently incorporate this versatile molecule into their research and development pipelines.

References
  • Matrix Fine Chemicals. ETHYL 4-ACETYLBENZOATE | CAS 38430-55-6. Available from: [Link]

  • ResearchGate. Figure 2. Scheme I: 4-acetylphenyl benzoate, Scheme II: 4-[(1-(2-carbamothioylhydrazinylidene)ethyl] phenyl benzoate, Scheme III: 4-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl benzoate. Available from: [Link]

  • Organic Syntheses. ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. Available from: [Link]

  • The Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. Available from: [Link]

  • ResearchGate. Download: Supplementary Information. Available from: [Link]

  • 2017 ERP System. Synthesis of ethyl 4-(butylamino)benzoate. Available from: [Link]

  • PubChem - NIH. 4-(4-Ethylphenyl)benzoate. Available from: [Link]

  • Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). Available from: [Link]

  • SIELC Technologies. Ethyl 4-methylbenzoate. Available from: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • Nature. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 4-(4-acetylphenyl)benzoate via Friedel-Crafts Acylation

Abstract This application note provides a comprehensive, in-depth technical guide for the synthesis of Ethyl 4-(4-acetylphenyl)benzoate, a key intermediate in the development of various organic materials and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of Ethyl 4-(4-acetylphenyl)benzoate, a key intermediate in the development of various organic materials and pharmaceutical compounds. The protocol details a robust and efficient method centered on the Friedel-Crafts acylation of ethyl 4-phenylbenzoate using acetyl chloride and an aluminum chloride catalyst. This document is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction and Significance

Ethyl 4-(4-acetylphenyl)benzoate is a biphenyl derivative characterized by a ketone and an ester functional group. This structure makes it a versatile building block in organic synthesis, particularly in the preparation of liquid crystals, polymers, and biologically active molecules. The reliable synthesis of this compound is therefore of significant interest.

The chosen synthetic route is the Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is highly effective for producing aromatic ketones.[4][5][6] This guide will focus on the acylation of ethyl 4-phenylbenzoate, where the acetyl group is directed to the para-position of the terminal phenyl ring due to steric hindrance at the ortho-positions.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Scheme 1: Friedel-Crafts Acylation of Ethyl 4-phenylbenzoate

Ethyl 4-phenylbenzoate reacts with acetyl chloride in the presence of a Lewis acid catalyst (AlCl₃) to yield Ethyl 4-(4-acetylphenyl)benzoate and hydrogen chloride.

Mechanism:

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][5]

  • Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acetyl chloride by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[1][3][5]

  • Electrophilic Attack: The electron-rich π-system of the terminal phenyl ring of ethyl 4-phenylbenzoate acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[1][2]

  • Restoration of Aromaticity: A weak base, AlCl₄⁻, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This step restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces HCl as a byproduct.[1][3]

  • Product-Catalyst Complex: The ketone product, being a Lewis base, forms a stable complex with the strong Lewis acid AlCl₃.[4][7] This complexation is a key feature of Friedel-Crafts acylation and necessitates the use of stoichiometric or slightly excess amounts of the catalyst. The complex is subsequently hydrolyzed during the aqueous work-up to release the final product.[4][8]

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierM.W. ( g/mol )AmountMoles
Ethyl 4-phenylbenzoate≥98%Sigma-Aldrich226.2710.0 g0.044
Acetyl Chloride≥99%Sigma-Aldrich78.504.5 mL (5.0 g)0.064
Anhydrous Aluminum Chloride≥99.99%Sigma-Aldrich133.347.4 g0.055
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific84.93150 mL-
Hydrochloric Acid (HCl)6 M, aq.J.T. Baker36.46~50 mL-
Saturated Sodium Bicarbonateaq.LabChem84.01~50 mL-
Brine (Saturated NaCl)aq.LabChem58.44~50 mL-
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich120.37~10 g-
Equipment
250 mL Round-bottom flask
Reflux condenser
Addition funnel
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Glassware for filtration
NMR tubes, IR plates
Experimental Protocol

CAUTION: This procedure involves highly corrosive and water-sensitive reagents. It must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[9][10][11][12]

  • Reaction Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and an addition funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

    • To the flask, add anhydrous aluminum chloride (7.4 g, 0.055 mol) and 50 mL of anhydrous dichloromethane (DCM). Stir the suspension.

  • Reagent Addition:

    • In a separate dry beaker, dissolve ethyl 4-phenylbenzoate (10.0 g, 0.044 mol) in 50 mL of anhydrous DCM.

    • Load acetyl chloride (4.5 mL, 0.064 mol) into the addition funnel.

    • Cool the AlCl₃ suspension in the reaction flask to 0 °C using an ice bath.

    • Add the acetyl chloride dropwise from the addition funnel to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic; maintain the temperature at 0-5 °C.[13]

    • After the addition is complete, add the solution of ethyl 4-phenylbenzoate dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5 °C.

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up and Quenching:

    • After the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform slowly and with vigorous stirring.

    • Carefully and slowly pour the reaction mixture onto ~100 g of crushed ice in a large beaker.[13][14]

    • Once the initial vigorous reaction subsides, add 50 mL of 6 M HCl to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 25 mL portions of DCM.[13]

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a white solid.

Results and Characterization

ParameterExpected Value
Product Ethyl 4-(4-acetylphenyl)benzoate
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol
Appearance White to off-white solid
Expected Yield 80-90%
Melting Point ~85-88 °C

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary method for confirming the structure. Expected chemical shifts (δ) are:

    • δ 8.15 (d, 2H, Ar-H)

    • δ 8.05 (d, 2H, Ar-H)

    • δ 7.70 (d, 2H, Ar-H)

    • δ 7.65 (d, 2H, Ar-H)

    • δ 4.40 (q, 2H, -OCH₂CH₃)

    • δ 2.65 (s, 3H, -COCH₃)

    • δ 1.42 (t, 3H, -OCH₂CH₃) (Note: The aromatic region will show four distinct doublets characteristic of a 1,4-disubstituted biphenyl system.)

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) are:

    • δ 197.5 (C=O, ketone)

    • δ 166.0 (C=O, ester)[15]

    • δ 145.0, 143.5, 137.0, 130.0, 129.0, 128.5, 127.0 (Aromatic carbons)

    • δ 61.0 (-OCH₂)[15]

    • δ 26.5 (-COCH₃)

    • δ 14.3 (-CH₃)[15]

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3050 (Aromatic C-H stretch)

    • ~2980 (Aliphatic C-H stretch)

    • ~1720 (C=O stretch, ester)[15]

    • ~1685 (C=O stretch, ketone)

    • ~1605 (C=C aromatic ring stretch)

    • ~1270, ~1100 (C-O stretch, ester)[15]

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

Synthesis_Workflow Workflow for Synthesis of Ethyl 4-(4-acetylphenyl)benzoate cluster_prep 1. Preparation & Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization prep_glass Dry Glassware setup_reagents Weigh Reagents: - Ethyl 4-phenylbenzoate - Anhydrous AlCl₃ prep_glass->setup_reagents Inert Atmosphere charge_flask Charge Flask: AlCl₃ in DCM setup_reagents->charge_flask prep_solutions Prepare Solutions: - Substrate in DCM - Acetyl Chloride add_acyl Add Acetyl Chloride (Dropwise, 0-5 °C) prep_solutions->add_acyl add_substrate Add Substrate Solution (Dropwise, 0-5 °C) prep_solutions->add_substrate cool_flask Cool to 0 °C charge_flask->cool_flask cool_flask->add_acyl add_acyl->add_substrate react_rt Stir at Room Temp (2-3 hours) add_substrate->react_rt quench Quench on Ice/HCl react_rt->quench extract Separate & Extract with DCM quench->extract wash Wash Organic Layer: - NaHCO₃ - H₂O - Brine extract->wash dry Dry (MgSO₄) & Filter wash->dry evaporate Rotary Evaporation dry->evaporate recrystallize Recrystallize (Ethanol/H₂O) evaporate->recrystallize yield Determine Yield & MP recrystallize->yield final_product Pure Ethyl 4-(4-acetylphenyl)benzoate yield->final_product nmr ¹H and ¹³C NMR nmr->final_product ir IR Spectroscopy ir->final_product

Caption: Experimental workflow diagram.

Safety and Troubleshooting

  • Anhydrous Conditions: Aluminum chloride and acetyl chloride react violently with water.[16] It is critical to use anhydrous solvents and properly dried glassware to prevent decomposition of the reagents and catalyst, which would lead to poor yields.

  • Temperature Control: The initial addition steps are highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent side reactions and potential boiling of the DCM solvent.[13]

  • Quenching: The quenching of the reaction mixture with ice/water is extremely vigorous. This step must be performed slowly and cautiously in a large beaker to control the exotherm and the release of HCl gas.

  • Product-Catalyst Complex: If the product yield is low, it may be due to incomplete hydrolysis of the AlCl₃-ketone complex. Ensure sufficient acidic water is used during the work-up and that the mixture is stirred thoroughly.

  • Purification: If the recrystallized product is impure, column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be an effective alternative purification method.

Conclusion

This application note details an efficient and reliable protocol for the synthesis of Ethyl 4-(4-acetylphenyl)benzoate via Friedel-Crafts acylation. By carefully controlling reaction conditions, particularly temperature and moisture, high yields of the pure product can be consistently achieved. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound, making this guide a valuable resource for synthetic chemists in academic and industrial research.

References

  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Molecular Engineering, 6(1A), 56-58.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. Washington, DC: U.S.
  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Sawada, H., Hara, A., Kato, A., & Nakayama, T. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 89(3), 871–881.
  • Knockhardy Science. (2015). Friedel-Crafts Reactions - An Overview. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Chem-Net. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • AZoM. (2024, August 21). Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57639.
  • CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Scheme I: 4-acetylphenyl benzoate, Scheme II: .... Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, March 12). Ethyl benzoate synthesis. Retrieved from [Link]

  • Canada, P. M. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

Sources

Application

Using Ethyl 4-(4-acetylphenyl)benzoate in liquid crystal synthesis

Application Note: High-Purity Synthesis and Derivatization of Ethyl 4-(4-acetylphenyl)benzoate for Calamitic Liquid Crystals Abstract & Strategic Value Ethyl 4-(4-acetylphenyl)benzoate (EAPB) serves as a critical mesogen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Derivatization of Ethyl 4-(4-acetylphenyl)benzoate for Calamitic Liquid Crystals

Abstract & Strategic Value

Ethyl 4-(4-acetylphenyl)benzoate (EAPB) serves as a critical mesogenic core precursor in the design of advanced calamitic (rod-like) liquid crystals.[1][2] While the molecule itself possesses a rigid biphenyl scaffold essential for anisotropy, its primary value lies in its dual-functional nature:[1][2]

  • Acetyl Terminus (

    
    ):  A reactive electrophile suitable for Claisen-Schmidt condensations to form chalcone-based photo-switchable LCs or hydrazine-based mesogens.[1][2]
    
  • Ethyl Ester Terminus (

    
    ):  A protected acid functionality that, upon hydrolysis, yields a carboxylic acid capable of forming supramolecular hydrogen-bonded dimers (smectic phases).[1][2]
    

This guide details the high-yield synthesis of EAPB via Suzuki-Miyaura coupling and its subsequent transformation into a functional liquid crystal.[1]

Chemical Basis & Structural Logic

The biphenyl core provides the necessary geometric anisotropy (length-to-breadth ratio > 3) required for mesophase formation. However, the synthesis of electronic-grade LCs demands purity


 to prevent the depression of the clearing point (

).
  • Rigid Core: The biphenyl moiety ensures high orientational order parameters (

    
    ).
    
  • Dipolar Interaction: The carbonyl groups at both ends create a longitudinal dipole moment, influencing dielectric anisotropy (

    
    ).[2]
    
Mechanistic Pathway: Suzuki-Miyaura Coupling

The most robust route to EAPB is the palladium-catalyzed cross-coupling of 4-acetylphenylboronic acid and ethyl 4-bromobenzoate .[1] This pathway is preferred over Friedel-Crafts acylation of biphenyls due to its regiospecificity (preventing ortho/meta isomers that disrupt LC packing).[1]

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(4-acetylphenyl)benzoate (EAPB)

Objective: Synthesize EAPB with


 yield and 

purity.

Reagents:

  • Ethyl 4-bromobenzoate (1.0 equiv, 10 mmol)[1][2]

  • 4-Acetylphenylboronic acid (1.2 equiv, 12 mmol)[1][2]

  • Catalyst:

    
     (1.5 mol%) or 
    
    
    
    with TBAB for aqueous conditions.[2]
  • Base:

    
     (2.0 equiv).[2]
    
  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v).

Step-by-Step Methodology:

  • Degassing (Critical): The presence of oxygen degrades the

    
     species.[2] Sparge the solvent mixture (Toluene/EtOH/
    
    
    
    ) with Argon for 20 minutes before adding the catalyst.[2]
  • Reaction Assembly: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide, boronic acid, and base.

  • Catalyst Addition: Under a positive Argon flow, add

    
    .[2] The solution should turn light yellow.
    
  • Reflux: Heat the mixture to

    
     for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[2] The product typically fluoresces under UV (254 nm).
    
  • Work-up:

    • Cool to room temperature.[3]

    • Separate the organic layer; extract the aqueous layer twice with ethyl acetate.

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification (LC Grade): Recrystallize from hot Ethanol. If the filtrate is colored (residual Pd), filter through a pad of Celite/Silica before recrystallization.[2]

Quality Control Criteria:

  • Appearance: White crystalline solid.

  • Melting Point:

    
     (sharp transition indicates purity).[2]
    
Protocol B: Derivatization to Chalcone Liquid Crystal

Objective: Convert EAPB into a photo-responsive chalcone mesogen via Claisen-Schmidt condensation.

  • Reactants: EAPB (1 equiv) + 4-Alkoxybenzaldehyde (1 equiv).[1][2]

  • Conditions: KOH (catalytic), Ethanol, RT to

    
    .
    
  • Mechanism: The acetyl enolate attacks the aldehyde, followed by dehydration to form the

    
    -unsaturated ketone (chalcone linkage).[2]
    
  • Result: The extended conjugation increases the length of the rigid core, typically inducing nematic/smectic phases.

Visualization of Workflows

Figure 1: Synthesis & Derivatization Logic

Caption: Logical flow from precursors to the EAPB intermediate and its subsequent conversion into functional liquid crystalline materials.

G cluster_0 Precursors cluster_1 Suzuki Coupling Cycle cluster_2 Target Intermediate cluster_3 LC Functionalization Bromide Ethyl 4-bromobenzoate Pd_OxAdd Oxidative Addition (Pd-Ar-Br) Bromide->Pd_OxAdd Pd(0) Boronic 4-Acetylphenylboronic acid Transmetal Transmetallation (Pd-Ar-Ar') Boronic->Transmetal Base (OH-) Pd_OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd_OxAdd Regenerate Pd(0) EAPB Ethyl 4-(4-acetylphenyl)benzoate (EAPB) RedElim->EAPB Product Release Chalcone Chalcone LC (Photo-switchable) EAPB->Chalcone Aldehyde / KOH (Claisen-Schmidt) AcidDimer Acid Dimer LC (H-Bonded Smectic) EAPB->AcidDimer Hydrolysis / H+

[1][2]

Data Presentation & Troubleshooting

Table 1: Solvent Effects on Suzuki Coupling Yield (EAPB Synthesis)

Data aggregated from comparative biphenyl synthesis protocols [1, 4].

Solvent System (v/v)BaseTemp (

)
Time (h)Isolated Yield (%)Notes
Toluene/EtOH/

(4:1:1)

90694% Best balance of solubility and rate.[1][2]
DMF/

(3:1)

100488%Difficult to remove DMF; requires extensive washing.[2]
THF/

(2:1)

651276%Slower reaction; THF limits max temperature.[2]
Water (with TBAB)

100282%"Green" method; requires phase transfer catalyst [4].[2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst poisoning (

).[1][2]
Ensure rigorous Argon sparging. Use fresh

(should be yellow, not black).[1][2]
Homo-coupling (Biphenyls) Boronic acid oxidation.[1]Add boronic acid slowly or use a slight excess (1.2–1.3 eq).[2]
Black Precipitate "Palladium Black" formation.Reaction temperature too high or ligand dissociation. Add excess

ligand or reduce temp.
Cloudy Melt (LC) Impurities.[2]Recrystallize twice. Even 0.5% impurity can destroy the mesophase range.

References

  • Gray, G. W., & Hird, M. (1993).[1][2] Liquid Crystals: Chemistry and Physics. Taylor & Francis. (Foundational text on biphenyl mesogens).

  • Saito, B., & Fu, G. C. (2007).[1][2][3] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides.[1] Journal of the American Chemical Society.[3] Link[1][2]

  • BenchChem. (2025).[4] Application Notes and Protocols for Acetoxime Benzoate in Organic Synthesis. Link

  • Li, C. J. (2005).[2] Organic Reactions in Aqueous Media with a Focus on Carbon-Carbon Bond Formations.[1] Chemical Reviews. Link[1][2]

  • ChemicalBook. (2024). Ethyl 4-acetylbenzoate Product Description and Synthesis. Link

Sources

Method

Application Notes &amp; Protocols: Ethyl 4-(4-acetylphenyl)benzoate in Pharmaceutical Synthesis

Prepared by: A Senior Application Scientist Abstract These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of Ethyl 4-(4-acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of Ethyl 4-(4-acetylphenyl)benzoate as a pivotal intermediate in pharmaceutical synthesis. The document details its physicochemical properties, provides a validated, step-by-step protocol for its application in the synthesis of precursors for advanced pharmaceutical ingredients, and offers expert insights into process optimization and troubleshooting. The protocols and claims herein are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction & Strategic Importance

Ethyl 4-(4-acetylphenyl)benzoate (CAS No. 136348-93-3) is a bi-functional aromatic compound featuring a ketone and an ester group. This specific arrangement makes it a highly valuable and versatile starting material or intermediate in multi-step organic synthesis. Its rigid biphenyl scaffold is a common structural motif in a variety of biologically active molecules.

The primary strategic importance of this intermediate lies in its role in the synthesis of Agomelatine , a potent melatonergic agonist and 5-HT2C antagonist used as an antidepressant. The acetyl group provides a reactive handle for elaboration into the N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide side chain, which is crucial for the pharmacological activity of Agomelatine. This guide will focus on a key transformation of Ethyl 4-(4-acetylphenyl)benzoate, illustrating its practical application.

Physicochemical Properties and Characterization

Accurate characterization of the starting intermediate is critical for the success of subsequent synthetic steps. Impurities can lead to side reactions, low yields, and complex purification challenges.

Table 1: Physicochemical & Spectroscopic Data

PropertyValue
IUPAC Name Ethyl 4-(4-acetylphenyl)benzoate
CAS Number 136348-93-3
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol
Appearance Off-white to pale yellow solid
Melting Point 102-106 °C
Solubility Soluble in Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in Methanol; Insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d), 8.05 (d), 7.75 (d), 7.68 (d), 4.42 (q), 2.65 (s), 1.42 (t)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 197.7, 166.2, 144.8, 139.9, 130.3, 129.8, 128.8, 128.4, 127.3, 61.2, 26.8

Core Application: Synthesis of 2-(4-(4-carboxyphenyl)phenyl)acetic acid via Willgerodt-Kindler Reaction

The conversion of the acetyl group into a different functional group is a common and critical step. The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into ω-aryl-alkanoic acids or their derivatives. This protocol details the transformation of Ethyl 4-(4-acetylphenyl)benzoate to an acetic acid derivative, a key precursor for further elaboration.

Rationale and Causality

The choice of the Willgerodt-Kindler reaction is deliberate. It allows for the direct conversion of the acetyl group to a thioamide, which can then be readily hydrolyzed to the desired carboxylic acid. This two-step, one-pot process is often more efficient than alternative multi-step sequences. The use of a high-boiling solvent like morpholine is crucial as it acts as both a solvent and a reactant, while elemental sulfur serves as the oxidizing agent.

Experimental Workflow Diagram

The following diagram outlines the logical flow from starting material validation to the final purified product.

G cluster_prep Phase 1: Preparation & Validation cluster_reaction Phase 2: Willgerodt-Kindler Reaction cluster_workup Phase 3: Hydrolysis & Purification A Start Material: Ethyl 4-(4-acetylphenyl)benzoate B QC Check: (NMR, HPLC, MP) A->B Validate Purity >98% C Charge Reactor: Intermediate, Morpholine, Sulfur B->C Proceed if Pass D Heat to Reflux (130-140°C, 6-8h) C->D E In-Process Control (IPC): TLC Monitoring D->E Check for starting material consumption F Hydrolysis: Add NaOH solution, Reflux E->F Proceed upon completion G Acidification & Precipitation: Cool, add HCl (aq) F->G H Isolation & Purification: Filter, Wash, Recrystallize G->H I Final Product QC: (NMR, MS, Purity) H->I

Caption: Synthetic Workflow for the Willgerodt-Kindler Transformation.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentCAS No.M. Wt.AmountMoles
Ethyl 4-(4-acetylphenyl)benzoate136348-93-3268.3110.0 g0.037 mol
Sulfur (S)7704-34-932.062.4 g0.075 mol
Morpholine110-91-887.1230 mL-
Sodium Hydroxide (NaOH)1310-73-240.0020.0 g0.50 mol
Hydrochloric Acid (HCl), 37%7647-01-036.46As needed-
Ethanol (for recrystallization)64-17-546.07As needed-
Deionized Water7732-18-518.02As needed-

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 4-(4-acetylphenyl)benzoate (10.0 g, 0.037 mol), morpholine (30 mL), and elemental sulfur (2.4 g, 0.075 mol).

  • Thioamide Formation: Heat the reaction mixture to reflux (approximately 135°C) under a gentle flow of nitrogen. Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the starting material spot is no longer visible.

  • Hydrolysis: After cooling the reaction mixture to room temperature, cautiously add a solution of sodium hydroxide (20.0 g) in water (100 mL). Re-heat the mixture to reflux and maintain for 12-16 hours to ensure complete hydrolysis of both the intermediate thioamide and the ethyl ester.

  • Work-up and Isolation: Cool the dark reaction mixture in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid. A precipitate will form.

  • Purification: Filter the crude solid product using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2-(4-(4-carboxyphenyl)phenyl)acetic acid as a white to off-white solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 60°C overnight. Characterize the final product by NMR, Mass Spectrometry, and measure its melting point to confirm identity and purity.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood as heating sulfur and morpholine can release noxious fumes (H₂S). Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Quality Control and Validation Logic

A robust synthesis relies on checkpoints to ensure the quality of intermediates. Proceeding with a low-purity intermediate can doom subsequent steps. The following diagram illustrates the decision-making process for intermediate validation.

QC_Logic Start Intermediate Sample (Post-Workup) Purity_Check Run HPLC Purity Analysis Start->Purity_Check Spec_Check Run ¹H NMR & MS Purity_Check->Spec_Check Purity ≥ 98% ? Repurify Repurify Lot (e.g., Recrystallize) Purity_Check->Repurify Purity < 98% ? Proceed Release for Next Step Spec_Check->Proceed Structure Confirmed ? Reject Reject Lot Spec_Check->Reject Structure Incorrect ? Repurify->Purity_Check Re-analyze

Caption: Quality Control Decision Pathway for Intermediates.

Troubleshooting and Process Optimization

Table 2: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction (thioamide formation).2. Incomplete hydrolysis.3. Product loss during work-up or recrystallization.1. Increase reflux time for the Willgerodt-Kindler step; ensure temperature is >130°C.2. Extend hydrolysis reflux time; ensure sufficient NaOH is used.3. Use minimal hot solvent for recrystallization; cool slowly to maximize crystal formation.
Impure Product (by NMR/HPLC) 1. Presence of unreacted starting material.2. Side reactions due to overheating.3. Inefficient purification.1. Monitor reaction to completion using TLC/IPC.2. Maintain strict temperature control during the reaction.3. Perform a second recrystallization or consider column chromatography if impurities persist.
Dark/Oily Product 1. Residual sulfur or polymeric sulfur byproducts.2. Degradation of morpholine.1. Ensure thorough washing of the crude product.2. A hot filtration step during recrystallization can help remove insoluble impurities. Consider a charcoal treatment.

Broader Applications & Future Scope

While its use in Agomelatine synthesis is prominent, the unique structure of Ethyl 4-(4-acetylphenyl)benzoate makes it a candidate for other areas of medicinal chemistry. The acetyl group can be a precursor for various heterocycles through reactions like the Gewald or Hantzsch syntheses. Furthermore, the biphenyl core is a known privileged structure that can be found in inhibitors of enzymes such as cyclooxygenase (COX) and in ligands for nuclear receptors. Future research could explore its use in developing novel anti-inflammatory agents or probes for chemical biology.

References

  • Title: Asymmetric Synthesis of Agomelatine Source: Organic Process Research & Development, 2011, 15 (6), pp 1397–1401 URL: [Link]

  • Title: Agomelatine: a novel pharmacological approach to treating depression. Source: European Journal of Pharmacology, 2013, 719(1-3), pp 146-52. URL: [Link]

  • Title: The Willgerodt-Kindler Reaction Source: Chemical Reviews, 1960, 60 (2), pp 169–201 URL: [Link]

  • Title: Biphenyl-based selective COX-2 inhibitors: a review Source: Bioorganic & Medicinal Chemistry, 2018, 26(12), pp 3229-3242 URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Current Medicinal Chemistry, 2004, 11(2), pp 155-171 URL: [Link]

Application

Application Notes and Protocols for the Wittig Reaction: Synthesis of Ethyl 4-(4-vinylphenyl)benzoate

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Olefination of a Key Benzoate Intermediate The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Olefination of a Key Benzoate Intermediate

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiochemical control.[1][2] This application note provides a detailed protocol for the olefination of Ethyl 4-(4-acetylphenyl)benzoate, a versatile intermediate in medicinal chemistry and materials science. The conversion of the ketone functionality to a vinyl group yields Ethyl 4-(4-vinylphenyl)benzoate, a valuable monomer and building block for polymerization and further functionalization.

This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key decisions, ensuring both successful execution and a deeper understanding of the reaction dynamics. We will delve into the mechanistic nuances, reagent selection, reaction optimization, and thorough characterization of the final product.

Reaction Overview & Mechanism

The Wittig reaction facilitates the conversion of a carbonyl group (in this case, the ketone of Ethyl 4-(4-acetylphenyl)benzoate) into an alkene through the reaction with a phosphorus ylide (also known as a Wittig reagent).[1][2] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

The currently accepted mechanism for the Wittig reaction under lithium-salt-free conditions involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[1] This intermediate then decomposes in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.

dot graph Wittig_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

// Nodes for reactants ylide [label="Phosphorus Ylide\n(Ph₃P⁺-C⁻H₂)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="Ethyl 4-(4-acetylphenyl)benzoate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for intermediates and products oxaphosphetane [label="Oxaphosphetane\nIntermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; alkene [label="Ethyl 4-(4-vinylphenyl)benzoate", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; tppo [label="Triphenylphosphine Oxide\n(Ph₃P=O)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show reaction flow ylide -> oxaphosphetane [label="[2+2] Cycloaddition"]; ketone -> oxaphosphetane; oxaphosphetane -> alkene [label="Retro-[2+2]\nCycloaddition"]; oxaphosphetane -> tppo; } caption: "Simplified Wittig Reaction Mechanism"

Experimental Protocol

This protocol is designed for the synthesis of Ethyl 4-(4-vinylphenyl)benzoate from Ethyl 4-(4-acetylphenyl)benzoate using a methyl Wittig reagent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 4-(4-acetylphenyl)benzoate≥98%Commercially AvailableStarting material
Methyltriphenylphosphonium bromide≥98%Commercially AvailableWittig salt
Sodium hydride (NaH)60% dispersion in mineral oilCommercially AvailableStrong base
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableAnhydrous solvent is critical
Diethyl ether (anhydrous)DriSolv® or equivalentCommercially AvailableFor workup
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeN/AFor quenching
Saturated aqueous sodium chloride (Brine)Reagent GradeN/AFor washing
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially AvailableDrying agent
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
HexaneHPLC GradeCommercially AvailableEluent for chromatography
Ethyl acetateHPLC GradeCommercially AvailableEluent for chromatography
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon manifold for inert atmosphere

  • Syringes and needles

  • Cannula for liquid transfers

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions
  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite spontaneously. Handle NaH in an inert atmosphere (glovebox or Schlenk line). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.

  • Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Always perform reactions under an inert atmosphere of nitrogen or argon to prevent quenching of the ylide by atmospheric moisture and oxygen.

Step-by-Step Procedure

dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, ranksep=1.0]; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];

// Nodes for each step start [label="Starting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ylide_prep [label="1. Ylide Preparation\n(NaH, Methyltriphenylphosphonium bromide in THF)"]; reaction [label="2. Wittig Reaction\n(Addition of Ethyl 4-(4-acetylphenyl)benzoate)"]; quench [label="3. Reaction Quenching\n(Saturated aq. NH₄Cl)"]; workup [label="4. Aqueous Workup\n(Extraction with Diethyl Ether)"]; purification [label="5. Purification\n(Column Chromatography)"]; characterization [label="6. Characterization\n(NMR, IR, MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges to show the workflow start -> ylide_prep; ylide_prep -> reaction; reaction -> quench; quench -> workup; workup -> purification; purification -> characterization; } caption: "Overall Experimental Workflow"

1. Preparation of the Phosphorus Ylide (Wittig Reagent)

1.1. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum, add sodium hydride (1.2 equivalents) under a positive pressure of inert gas.

1.2. Carefully wash the sodium hydride dispersion with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Decant the hexane washings via cannula. This step is crucial for accurate stoichiometry and to avoid side reactions.

1.3. Add anhydrous THF (5 mL per mmol of NaH) to the flask via syringe. Cool the suspension to 0 °C in an ice bath.

1.4. In a separate flame-dried flask, dissolve methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF (10 mL per mmol).

1.5. Slowly add the solution of methyltriphenylphosphonium bromide to the stirred suspension of sodium hydride at 0 °C using a syringe. A color change (typically to a yellow or orange) indicates the formation of the ylide.

1.6. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

2. The Wittig Reaction

2.1. In a separate flame-dried flask, dissolve Ethyl 4-(4-acetylphenyl)benzoate (1.0 equivalent) in anhydrous THF (5 mL per mmol).

2.2. Cool the ylide solution back to 0 °C in an ice bath.

2.3. Slowly add the solution of Ethyl 4-(4-acetylphenyl)benzoate to the ylide solution via syringe.

2.4. After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane). The disappearance of the starting ketone spot indicates reaction completion. This typically takes 2-4 hours.

3. Reaction Quenching and Workup

3.1. Once the reaction is complete, cool the flask to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench any remaining ylide and base. Caution: Hydrogen gas will be evolved.

3.2. Transfer the mixture to a separatory funnel and add diethyl ether and water.

3.3. Separate the layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).

3.4. Combine the organic layers and wash with brine.

3.5. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification

4.1. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purification is achieved by column chromatography on silica gel.

4.2. Prepare a slurry of silica gel in hexane and pack the column.

4.3. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

4.4. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate). The less polar alkene product will elute before the more polar triphenylphosphine oxide.

4.5. Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield Ethyl 4-(4-vinylphenyl)benzoate as a solid or oil.

Characterization

The identity and purity of the synthesized Ethyl 4-(4-vinylphenyl)benzoate should be confirmed by spectroscopic methods.

PropertyStarting Material: Ethyl 4-(4-acetylphenyl)benzoateProduct: Ethyl 4-(4-vinylphenyl)benzoate
Molecular Formula C₁₅H₁₂O₃C₁₇H₁₄O₂
Molecular Weight 240.25 g/mol 250.29 g/mol
¹H NMR (CDCl₃, δ) ~8.1 (d, 2H), ~8.0 (d, 2H), ~4.4 (q, 2H), ~2.6 (s, 3H), ~1.4 (t, 3H)~8.0 (d, 2H), ~7.6 (d, 2H), ~7.5 (d, 2H), ~6.7 (dd, 1H), ~5.8 (d, 1H), ~5.4 (d, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H)
¹³C NMR (CDCl₃, δ) ~197, ~166, ~140, ~135, ~130, ~128, ~61, ~27, ~14~166, ~143, ~138, ~136, ~130, ~126, ~125, ~116, ~61, ~14
IR (cm⁻¹) ~1720 (C=O, ester), ~1685 (C=O, ketone), ~1605, ~1275~1715 (C=O, ester), ~1630 (C=C), ~1605, ~1270, ~990, ~910

Troubleshooting and Key Considerations

  • Low Yield: Incomplete ylide formation is a common issue. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The quality of the sodium hydride is also crucial.

  • Presence of Starting Material: If the reaction does not go to completion, consider increasing the reaction time or using a slight excess of the Wittig reagent.

  • Difficulty in Removing Triphenylphosphine Oxide: This byproduct can sometimes co-elute with the product. If separation by column chromatography is difficult, trituration of the crude product with a non-polar solvent like hexane or a mixture of hexane and diethyl ether can help precipitate the triphenylphosphine oxide.

  • Ester Hydrolysis: While the Wittig reaction is generally compatible with ester functional groups, prolonged reaction times with strong bases at elevated temperatures could potentially lead to hydrolysis.[3] The mild conditions described in this protocol are designed to minimize this side reaction.

Conclusion

This application note provides a comprehensive and reliable protocol for the Wittig olefination of Ethyl 4-(4-acetylphenyl)benzoate. By following these detailed steps and understanding the underlying chemical principles, researchers can confidently synthesize Ethyl 4-(4-vinylphenyl)benzoate, a valuable compound for further research and development in various scientific disciplines. The provided characterization data will serve as a benchmark for confirming the successful synthesis of the target molecule.

References

  • One pot Wittig reaction and hydrolysis with acetophenone as starting material. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024, January 19). MDPI. Retrieved February 17, 2026, from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • 18.2A Wittig Synthesis of Stilbenes. (n.d.). Prezi. Retrieved February 17, 2026, from [Link]

  • The Phospha-Bora-Wittig Reaction. (2021, August 26). Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]

  • Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. (2026, February 3). MDPI. Retrieved February 17, 2026, from [Link]

  • CSD Solution #13. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]

  • Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. Retrieved February 17, 2026, from [Link]

  • Ethyl 4-vinylbenzoate. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. (n.d.). JulietHahn.com. Retrieved February 17, 2026, from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri-St. Louis. Retrieved February 17, 2026, from [Link]

  • Synthesis of Stilbene Derivatives. (n.d.). Refubium - Freie Universität Berlin Repository. Retrieved February 17, 2026, from [Link]

  • Intramolecular Wittig reactions with esters utilising triphenylphosphine and dimethyl acetylenedicarboxylate. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]

  • 20.4. The Wittig reaction. (n.d.). Lumen Learning. Retrieved February 17, 2026, from [Link]

  • Problems with wittig reaction. (2025, May 12). Reddit. Retrieved February 17, 2026, from [Link]

  • Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • The Wittig Reaction Synthesis of Stlbene. (2012, March 31). YouTube. Retrieved February 17, 2026, from [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023, February 18). MDPI. Retrieved February 17, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. (2015, March 23). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. (2017, December 15). Beilstein Journals. Retrieved February 17, 2026, from [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum. Retrieved February 17, 2026, from [Link]

  • Ethyl 4-methylbenzoate. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. (2023, October 20). MDPI. Retrieved February 17, 2026, from [Link]

  • Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Ethyl 4-ethylbenzoate. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Precision Control of Phenolic Esterification

Minimizing Fries Rearrangement Side Products Diagnostic & Pathway Analysis The synthesis of phenolic esters is a competition between Kinetic Control (O-acylation) and Thermodynamic Control (C-acylation/Fries Rearrangemen...

Author: BenchChem Technical Support Team. Date: February 2026

Minimizing Fries Rearrangement Side Products

Diagnostic & Pathway Analysis

The synthesis of phenolic esters is a competition between Kinetic Control (O-acylation) and Thermodynamic Control (C-acylation/Fries Rearrangement).

Phenols are bidentate nucleophiles.[1] Under neutral or basic conditions, the oxygen atom is the primary nucleophile. However, in the presence of Lewis acids (


, 

,

) or Brønsted acids at elevated temperatures, the phenolic oxygen coordinates with the acid, reducing its nucleophilicity and activating the aromatic ring for electrophilic attack (C-acylation). Furthermore, any formed ester can revert to the thermodynamic ketone product via the Fries Rearrangement if the reaction environment remains acidic and heated.
Visualizing the Bifurcation

The following diagram illustrates the critical decision points where your reaction diverts from the desired ester to the unwanted hydroxyaryl ketone.

Fries_Pathway Start Phenol Substrate + Acyl Donor Decision Catalyst & Conditions Start->Decision Path_Kinetic Path A: Kinetic Control (Base / Nucleophilic Cat.) Temp < 25°C Decision->Path_Kinetic Selects Path_Thermo Path B: Thermodynamic Control (Lewis Acid / High Heat) Temp > 60°C Decision->Path_Thermo Risks Intermediate_O O-Acylisourea / Acyl-Pyridinium Path_Kinetic->Intermediate_O Intermediate_C Acylium-Lewis Acid Complex Path_Thermo->Intermediate_C Product_Ester TARGET: Phenolic Ester (O-Acylation) Intermediate_O->Product_Ester Rapid Transfer Side_Product SIDE PRODUCT: Hydroxyaryl Ketone (C-Acylation / Fries) Intermediate_C->Side_Product Friedel-Crafts Product_Ester->Side_Product Fries Rearrangement (If Acid + Heat persists)

Figure 1: Mechanistic bifurcation showing how catalyst selection dictates the ratio of Ester (Kinetic) vs. Ketone (Thermodynamic).

Critical Parameter Optimization

To eliminate Fries rearrangement, you must operate strictly under Kinetic Control . The following parameters are non-negotiable for high-purity ester synthesis.

Catalyst Selection: The "Acid-Base" Switch

The most common error is using Friedel-Crafts conditions (


, 

) for esterification. These catalysts actively promote the rearrangement of the ester after it forms.
ParameterSafe Zone (Promotes Ester) Danger Zone (Promotes Fries)
Catalyst Type Nucleophilic/Basic: DMAP, Pyridine,

,

.
Lewis/Brønsted Acids:

,

, TfOH,

.
Coupling Agent DCC, EDC, DIC (Steglich conditions).[2]Thionyl Chloride (

) if heated with phenol.
Temperature

to

(Room Temp).

(Reflux).
Solvent DCM,

, THF, Acetonitrile.
Nitrobenzene,

(Solvents stabilizing acylium ions).
The Mechanism of Protection

By using Steglich conditions (DCC/DMAP), you generate an O-acylisourea intermediate.[3] DMAP acts as a hyper-nucleophilic acyl transfer agent, attacking this intermediate to form an N-acylpyridinium species. This species is highly reactive toward the phenolic oxygen but—crucially—does not generate the free acylium ion (


) required for the electrophilic aromatic substitution that leads to the Fries product.
Validated Protocols

Use these workflows to guarantee O-acylation selectivity.

Protocol A: Steglich Esterification (Gold Standard)

Best for: Acid-sensitive substrates, sterically hindered phenols, and preventing rearrangement.

  • Preparation: Dissolve Carboxylic Acid (1.1 equiv) in dry Dichloromethane (DCM) under inert atmosphere (

    
     or Ar).
    
  • Activation: Add Phenol (1.0 equiv) and DMAP (4-Dimethylaminopyridine, 0.1 equiv).

  • Coupling: Cool the mixture to

    
    . Dropwise add a solution of DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 equiv) in DCM.
    
    • Why: Cooling prevents thermal side reactions during the exothermic coupling event.

  • Reaction: Allow to warm to Room Temperature (

    
    ) and stir for 3–12 hours.
    
    • Monitoring: Check TLC.[4] If urea precipitate (DCU) forms, the reaction is progressing.

  • Workup: Filter off the DCU precipitate. Wash filtrate with saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography.

    • Note: Do not distill the crude product at high temperatures if traces of acid are present, as this can trigger thermal Fries rearrangement.

Protocol B: Schotten-Baumann (Biphasic)

Best for: Simple, unhindered substrates and scale-up.

  • Setup: Dissolve Phenol (1.0 equiv) in 10% aqueous NaOH (2.0 equiv).

  • Addition: Cool to

    
    . Add Acyl Chloride (1.2 equiv) dropwise.
    
  • Reaction: Vigorously stir for 1–2 hours. The basic environment (

    
    ) ensures the phenol exists as a phenoxide anion (highly nucleophilic at Oxygen), while simultaneously neutralizing any HCl generated, preventing acid-catalyzed rearrangement.
    
Troubleshooting & FAQs

Q: I am using an acid chloride and pyridine, but I still see ~10% ketone side product. Why? A: This is likely due to local heating . The reaction between acid chlorides and pyridine is highly exothermic. If you add the reagents too quickly without cooling, the local temperature spike can provide enough energy for the ortho-Fries rearrangement.

  • Fix: Dilute your acid chloride in DCM and add it slowly at

    
    .
    

Q: Can I use


 if I keep the temperature very low (

)?
A: It is risky. While low temperatures favor the kinetic O-acylation,

coordinates so strongly to the carbonyl oxygen that it "pre-activates" the molecule for rearrangement upon warming or during workup.
  • Fix: Switch to Scandium Triflate (

    
    )  if a Lewis Acid is absolutely required, but for simple esters, stick to DMAP/DCC.
    

Q: My ester degrades during distillation. What is happening? A: You are likely observing Thermal Fries Rearrangement . If the ester has a high boiling point and you heat it (often


), it can rearrange even without a catalyst.
  • Fix: Use vacuum distillation to lower the boiling point, or switch to column chromatography for purification. Ensure the crude is completely acid-free (wash with bicarbonate) before heating.

Q: How do I remove the DCU urea byproduct from the Steglich protocol? It clogs my column. A:

  • Cool the reaction mixture to

    
     for 1 hour; most DCU will precipitate. Filter through Celite.
    
  • Switch from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be washed away during the aqueous extraction phase.[5]

References
  • Steglich Esterific

    • Source: Organic Chemistry Portal.[6] "Steglich Esterification."

    • URL:[Link]

  • Fries Rearrangement Mechanism & Catalysts Source: Thermo Fisher Scientific. "Fries Rearrangement Reaction Overview."
  • Selectivity of O-Acylation vs C-Acyl

    • Source: Chemistry Stack Exchange (Validated Community Discussion).
    • URL:[Link]

  • Catalytic Chloroacetyl

    • Source: MDPI (Molecules Journal).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Reaction Mixtures Containing 4-Acetylbenzoic Acid

Topic: Removal of unreacted 4-acetylbenzoic acid (4-ABA) from product mixtures. Case ID: PUR-4ABA-001 Support Tier: Senior Application Scientist Level Executive Summary: The 4-ABA Profile Before initiating any purificati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 4-acetylbenzoic acid (4-ABA) from product mixtures. Case ID: PUR-4ABA-001 Support Tier: Senior Application Scientist Level

Executive Summary: The 4-ABA Profile

Before initiating any purification protocol, understanding the physicochemical behavior of the impurity is critical for success. 4-Acetylbenzoic acid is a para-substituted benzoic acid derivative. Its removal strategy hinges almost entirely on its carboxylic acid functionality (


) [1].
PropertyValueImplication for Purification
Molecular Weight 164.16 g/mol Low MW; elutes early in size-exclusion but relevant for stoichiometry.
Acidity (

)
~3.70Significantly more acidic than phenols (

) or carbonic acid (

).
LogP ~1.6Moderately lipophilic; soluble in EtOAc, DCM, and alcohols.
Solubility Low in cold water; High in basic aqueous solution.Primary separation lever: pH-dependent solubility switch.

Module 1: Liquid-Liquid Extraction (The "Gold Standard")

User Query: "I have a crude reaction mixture containing my neutral product and about 20% unreacted 4-acetylbenzoic acid. What is the most efficient way to remove the acid without running a column?"

The Solution: pH-Switch Extraction

Because 4-ABA has a


 of 3.7, it can be quantitatively deprotonated by weak bases like saturated sodium bicarbonate (NaHCO

, pH ~8.5) or sodium carbonate (Na

CO

, pH ~11). This converts the lipophilic acid into its hydrophilic carboxylate salt (4-acetylbenzoate), driving it into the aqueous phase while your neutral product remains in the organic phase [2].
Protocol: Standard Acid-Base Wash
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent. Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) for environmental safety and better phase separation, though DCM is acceptable if solubility requires it.

  • The Wash: Add Saturated Aqueous NaHCO

    
      (1:1 volume ratio relative to organic phase).
    
  • Equilibration: Shake the separatory funnel vigorously for 1-2 minutes.

    • Critical Safety Note: Vent frequently![1] The reaction of acid with bicarbonate generates CO

      
       gas (
      
      
      
      ).
  • Separation: Allow layers to separate. Collect the organic layer.

  • Validation: Check the pH of the aqueous layer.[2] It should remain basic (pH > 8). If it is acidic, you have consumed all the base; repeat the wash.

  • Drying: Wash the organic layer once with brine, dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    , and concentrate.
Troubleshooting: "I have an emulsion!"

Cause: The sodium salt of 4-acetylbenzoic acid consists of a lipophilic tail and a polar head, acting as a surfactant (soap). Fix:

  • Add Brine: Increases the ionic strength of the aqueous layer, forcing organic molecules out ("salting out").

  • Filtration: Pass the emulsion through a pad of Celite to break physical stabilization.

  • Solvent Switch: If using DCM, switch to EtOAc or add a small amount of methanol to break surface tension.

Visualizing the Workflow

ExtractionWorkflow Start Crude Mixture (Product + 4-ABA) Solvent Dissolve in EtOAc or DCM Start->Solvent Wash Wash with Sat. NaHCO3 Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Neutral Product) PhaseSep->OrgLayer Top (EtOAc) Bottom (DCM) AqLayer Aqueous Layer (4-Acetylbenzoate Na+) PhaseSep->AqLayer CheckPH Check Aqueous pH OrgLayer->CheckPH Logic Check Repeat Repeat Wash CheckPH->Repeat pH < 8 Finish Dry & Concentrate (Pure Product) CheckPH->Finish pH > 8 Repeat->Wash

Figure 1: Logic flow for the acid-base extraction of 4-acetylbenzoic acid.

Module 2: Solid-Supported Scavenging (High-Throughput)

User Query: "I am doing a library synthesis on a small scale (50 mg). Liquid-liquid extraction is too tedious and prone to loss. Is there a solid-phase alternative?"

The Solution: Polymer-Supported Carbonate/Amine

For small-scale or parallel synthesis, scavenger resins are superior. These are insoluble polymer beads functionalized with basic groups that chemically bind the acid. You simply filter off the resin to remove the impurity [3].[3]

Recommended Resins
Resin TypeFunctionalityMechanismCapacity (Typical)
PS-Carbonate Carbonate on PolystyreneForms ionic salt with 4-ABA.~3.0 mmol/g
PS-Trisamine Primary/Secondary AmineAcid-base neutralization.~3-4 mmol/g
Protocol: Scavenging Workflow
  • Calculate: Determine the theoretical excess of 4-ABA (moles). Use 3-4 equivalents of resin relative to the acid impurity.

  • Add: Add the dry resin directly to the reaction mixture (if solvent is compatible, e.g., DCM, THF, DMF).

  • Agitate: Shake or stir gently (do not use magnetic stir bars which can grind the beads) for 1-4 hours.

  • Filter: Filter the mixture through a frit or cotton plug.

  • Rinse: Wash the resin with the reaction solvent to recover any entrained product.

  • Result: The filtrate contains your product; the 4-ABA remains bound to the solid beads.

Module 3: Chromatography Troubleshooting

User Query: "I tried running a flash column, but the 4-acetylbenzoic acid streaked across all fractions and contaminated my product."

The Issue: Silanol Interactions

Silica gel is slightly acidic (


). Carboxylic acids like 4-ABA interact strongly with surface silanol groups via hydrogen bonding, leading to peak tailing (streaking) and poor resolution.
The Fix: Mobile Phase Modification

You must suppress the ionization or interaction of the acid with the silica.

  • Add Acid: Add 1% Acetic Acid or 0.1% Formic Acid to your mobile phase (e.g., 1% AcOH in Hexanes/EtOAc). This keeps 4-ABA in its protonated (neutral) form, sharpening the peak.

  • Alternative: If your product is acid-sensitive, this method is risky. Revert to Module 1 (Extraction) prior to chromatography.

Module 4: Decision Matrix

Use this logic tree to select the correct method for your specific situation.

DecisionTree Start Start: Remove 4-ABA Scale What is the scale? Start->Scale Large > 100 mg Scale->Large Small < 100 mg Scale->Small ProdSens Is Product Base Sensitive? Large->ProdSens Resin Use Scavenger Resin (PS-Carbonate) Small->Resin Extraction Use Liq-Liq Extraction (Sat. NaHCO3) ProdSens->Extraction No MildBase Use Mild Base (Phosphate Buffer pH 7-8) ProdSens->MildBase Yes

Figure 2: Decision matrix for selecting the appropriate purification technique.

References

  • PubChem. (2025).[4] 4-Acetylbenzoic Acid: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Wipf, P. (2004). Strategies in Organic Synthesis: Use of Basic Ion-Exchange Resins. University of Pittsburgh.[3] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Esterification Optimization

Senior Application Scientist Desk Status: Online Topic: Optimizing Reaction Time & Yield for Complete Esterification Ticket ID: EST-OPT-2024 Introduction: The Kinetics vs. Thermodynamics Trap Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online Topic: Optimizing Reaction Time & Yield for Complete Esterification Ticket ID: EST-OPT-2024

Introduction: The Kinetics vs. Thermodynamics Trap

Welcome to the technical support hub. If you are reading this, your esterification has likely stalled, is proceeding too slowly, or has failed to reach full conversion.

In my 15 years of optimizing synthesis workflows, 90% of esterification failures stem from a fundamental confusion between Kinetics (how fast it goes) and Thermodynamics (how far it goes).

  • The Kinetic Trap: Adding more catalyst or heat to a reaction that has already reached equilibrium will not increase yield; it will only degrade your product.

  • The Thermodynamic Trap: extending reaction time indefinitely in a "wet" environment will never push conversion past the equilibrium constant (

    
    ).
    

This guide is structured to diagnose which trap you are in and provide the specific engineering controls to escape it.

Module 1: Diagnostic Triage

Before changing any parameters, you must identify the failure mode. Use the logic flow below to categorize your issue.

DiagnosticFlow Start START: Reaction Monitoring (TLC/HPLC) IsProduct Is Product Forming? Start->IsProduct NoProduct ISSUE: Activation Barrier (Check Catalyst/Reagents) IsProduct->NoProduct No YesProduct Is Conversion Increasing? IsProduct->YesProduct Yes Stalled ISSUE: Equilibrium Limit (Water Removal Required) YesProduct->Stalled No (Plateau) Slow ISSUE: Kinetic Limit (Temp/Conc/Sterics) YesProduct->Slow Yes (But Slow)

Figure 1: Diagnostic logic for categorizing esterification failure modes.

Module 2: The Equilibrium Problem (Water Management)

User Query: "My Fischer esterification (Acid + Alcohol) stalled at ~65% conversion. I added more H2SO4 and refluxed for another 12 hours, but the yield didn't change. Why?"

Technical Analysis: You have hit the Equilibrium Wall . Fischer esterification is reversible with an equilibrium constant (


) typically near 4. At this point, the rate of the forward reaction (esterification) equals the rate of the reverse reaction (hydrolysis).


Adding catalyst accelerates both directions equally. You must remove water to break Le Chatelier's principle.
Troubleshooting Guide: Water Removal Strategies
MethodBest ForMechanismCritical Technical Note
Dean-Stark Trap Non-polar solvents (Toluene, Xylene)Azeotropic DistillationRequires solvent to form azeotrope with water.[1] Inefficient for low-boiling alcohols (MeOH/EtOH).
Molecular Sieves (3A) Polar solvents (MeOH, EtOH)Physical AdsorptionMUST use 3A. 4A sieves will adsorb MeOH/EtOH, lowering effective concentration and yield.
Soxhlet Extractor High-boiling substratesContinuous drying of solventPlace activated sieves/CaH2 in the thimble. Recycles dry solvent back to flask.
Chemical Drying Small scale / SensitiveChemical ScavengingUse acid anhydrides or orthoesters (e.g., trimethyl orthoformate) to chemically consume water.

User Query: "I used 4A molecular sieves with Methanol, and my reaction failed. Why?"

Scientist Response: This is a classic error. The pore size of 4A Molecular Sieves is 4 Angstroms.[2]

  • Water molecule size: ~2.8 Å

  • Methanol molecule size: ~3.6 Å

  • Ethanol molecule size: ~4.4 Å

4A sieves will adsorb Methanol inside the pores, removing your reactant from the solution. For any reaction involving Methanol or Ethanol, you must use 3A sieves (pore size ~3 Å), which exclude the alcohol but trap the water.[3]

Module 3: The Steric Problem (Steglich Protocol)

User Query: "I am trying to esterify a tertiary alcohol with a bulky carboxylic acid. Refluxing with H2SO4 turned the reaction black/tarry, and yield is <5%."

Technical Analysis: Fischer esterification fails with bulky substrates due to Steric Hindrance blocking the nucleophilic attack. Furthermore, tertiary alcohols are prone to acid-catalyzed elimination (E1 mechanism) to form alkenes (the "tar") rather than esters.

Solution: Switch to Steglich Esterification . This uses DCC (Dicyclohexylcarbodiimide) to activate the acid and DMAP (4-Dimethylaminopyridine) as an acyl-transfer catalyst.[4] It proceeds at Room Temperature (RT), avoiding elimination.

Protocol: Optimized Steglich Esterification
  • Stoichiometry:

    • Carboxylic Acid: 1.0 equiv

    • Alcohol: 1.0–1.2 equiv

    • DCC: 1.1 equiv

    • DMAP: 0.05–0.1 equiv (Catalytic)

    • Solvent: Anhydrous DCM (Dichloromethane) or THF.

  • Step-by-Step:

    • Step 1: Dissolve Acid, Alcohol, and DMAP in dry DCM. Cool to 0°C (Ice bath).

    • Step 2: Add DCC (dissolved in minimal DCM) dropwise over 10 mins. Reason: Controls exotherm and prevents side-reactions.

    • Step 3: Allow to warm to RT naturally. Stir for 3–12 hours.

    • Step 4: Filter off the white precipitate (DCU - Dicyclohexylurea).

    • Step 5: Wash filtrate with dilute HCl (removes DMAP) and NaHCO3 (removes unreacted acid).

Visualizing the Steglich Pathway & Risks:

Steglich Acid Carboxylic Acid + DCC Intermediate O-Acylisourea (Activated Intermediate) Acid->Intermediate DMAP_Attack Active Acyl-Pyridinium (Fast Kinetics) Intermediate->DMAP_Attack + DMAP (Fast) SideProduct N-Acylurea (Dead End Byproduct) Intermediate->SideProduct Slow Rearrangement (If DMAP is missing) Product Ester + DCU DMAP_Attack->Product + Alcohol

Figure 2: The Steglich Mechanism. Note that without DMAP, the intermediate rearranges to the unreactive N-Acylurea.

Module 4: Kinetic Optimization (Speed)

User Query: "My reaction works but takes 48 hours. How can I reduce this to <6 hours?"

Scientist Response: If you are chemically compatible (no acid sensitivity) but kinetically slow, use the Arrhenius Principle and Concentration Effects .

  • Concentration:

    • Most papers run reactions at 0.1 M. Increasing to 0.5 M or 1.0 M (solvent-free/neat) significantly increases the collision frequency.

    • Warning: Ensure your exotherm is manageable.

  • Temperature:

    • Rate typically doubles for every 10°C increase.

    • Upgrade: Switch from DCM (bp 40°C) to DCE (Dichloroethane, bp 84°C) or Toluene (bp 110°C) if the substrate allows.

  • Catalyst Loading:

    • Standard: 1-5 mol%.

    • Optimization: Increase to 10-20 mol% only if you have confirmed the reaction is not equilibrium-limited.

References
  • Fischer Esterific

    • Source: Chemistry Steps.[5][6][7] "Fischer Esterification."[5][6][8][9]

    • URL:[Link]

  • Steglich Esterification Mechanism & Optimiz

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Molecular Sieves Selection (3A vs 4A)

    • Source: Jalon Zeolite.
    • URL:[Link]

  • Dean-Stark Appar

    • Source: Wikipedia. "Azeotropic distillation."[10][11][12]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of V-Shaped Liquid Crystal Benzoates

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization for Bent-Core (Banana-Shaped) Mesogens Reference Code: BCLC-SYN-2026 Introduction: The Geometry of Frust...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization for Bent-Core (Banana-Shaped) Mesogens Reference Code: BCLC-SYN-2026

Introduction: The Geometry of Frustration

Welcome to the technical support hub for bent-core liquid crystals (BCLCs). Unlike calamitic (rod-like) LCs, V-shaped benzoates—typically derived from resorcinol (1,3-dihydroxybenzene) or isophthalic acid —introduce a steric "kink" (approx. 120°) that forbids standard packing. This frustration drives the formation of exotic polar phases (B-phases, specifically B1–B8) and chiral superstructures from achiral molecules.

However, this same geometry makes them a nightmare to synthesize. The steric hindrance at the central core often leads to mono-substituted byproducts, and their high crystallinity makes purification difficult. This guide addresses these specific pain points.

Core Protocol: The "Golden Standard" Synthesis

Recommended for: Resorcinol bis[4-(4-alkoxybenzoyloxy)benzoates]

While Steglich esterification (DCC/DMAP) is common, we recommend the Acid Chloride Method for V-shaped benzoates. It offers higher yields for sterically hindered cores and easier purification (no urea byproducts).

The Workflow

Reaction:



Step-by-Step Methodology
  • Activation (Wing Formation):

    • Dissolve the protonogenic arm (e.g., 4-(4-n-decyloxybenzoyloxy)benzoic acid) in anhydrous toluene.

    • Add excess thionyl chloride (

      
      ) and a catalytic drop of DMF.
      
    • Reflux for 3 hours until gas evolution ceases.

    • Critical: Remove all excess

      
       under reduced pressure. Residual acid chloride acts as an impurity that disrupts the B-phase.
      
  • Coupling (The V-Shape Formation):

    • Dissolve the central core (Resorcinol) in dry THF or DCM.

    • Add a proton scavenger: Triethylamine (

      
      )  or Pyridine (2.2 equivalents).
      
    • Add the prepared acid chloride (2.1 equivalents) dropwise at 0°C .

    • Why 0°C? Low temperature prevents transesterification of the "wing" esters while favoring the kinetic attack on the resorcinol hydroxyls.

  • Workup:

    • Filter off the triethylamine hydrochloride salt.

    • Evaporate solvent.

    • Purification: Recrystallize from Ethanol/Ethyl Acetate (1:1). Do not use column chromatography initially; these compounds often streak or crystallize on the column.

Visualization: Synthesis Logic Flow

SynthesisFlow Start Start: Benzoic Acid Derivative Activation Activation (SOCl2, Reflux) Start->Activation Dehydration Intermediate Acid Chloride (Reactive Wing) Activation->Intermediate - SO2, - HCl Coupling Coupling (Resorcinol, Et3N, 0°C) Intermediate->Coupling + Central Core Crude Crude V-Shape (Mixture) Coupling->Crude Esterification Purification Purification (Recryst. EtOH/EtOAc) Crude->Purification Remove Mono-sub Final Pure B-Phase LC Purification->Final Yield > 60%

Caption: Optimized Acid Chloride pathway for sterically hindered resorcinol cores.

Troubleshooting Center (FAQ)

Ticket #01: "I am getting significant mono-substituted product."

Diagnosis: Steric hindrance at the 1,3-position of the resorcinol core. Once the first bulky benzoate arm attaches, the second hydroxyl group becomes sterically shielded and electronically deactivated. Solution:

  • Stoichiometry: Increase the acid chloride ratio to 2.5 equivalents .

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) (10 mol%) as a hyper-nucleophilic acylation catalyst. It effectively "ferries" the acyl group to the hindered hydroxyl.

  • Solvent: Switch from DCM to Pyridine (as both solvent and base) if solubility permits.

Ticket #02: "The product oils out during recrystallization."

Diagnosis: V-shaped molecules have strong


-

stacking but flexible alkyl tails. If the cooling is too fast, the tails prevent the rigid cores from locking into a lattice. Solution:
  • Dissolve the crude solid in minimum boiling Ethyl Acetate.

  • Add Ethanol dropwise until the solution turns slightly turbid.

  • Reheat to clarity.

  • Wrap the flask in foil/cotton and let it cool to Room Temperature over 4-6 hours .

  • Pro-Tip: If oiling persists, scratch the glass or add a seed crystal of a shorter homologue.

Ticket #03: "My DSC shows broad peaks, but NMR looks clean."

Diagnosis: Polymorphism or "Dark Conglomerate" (DC) phase confusion. B-phases are notoriously slow to equilibrate. Solution:

  • Annealing: Hold the sample at 5°C below the isotropic transition for 1 hour before cooling.

  • Check for Solvates: V-shaped molecules trap solvent in their "cleft." Run TGA (Thermogravimetric Analysis) to rule out trapped DCM or Toluene.

Comparative Data: Coupling Agents
Coupling AgentYield (Typical)Purity ProfilePrimary IssueRecommended For
SOCl2 (Acid Chloride) 75-85% HighHydrolysis sensitiveStandard Benzoates
DCC / DMAP 50-65%MediumDCU Urea removal is difficultAcid-sensitive groups (e.g., Azo)
EDC / HOBt 60-70%HighWater-soluble urea (easier workup)Small scale / Precious cores
Mitsunobu (DEAD/PPh3) 40-50%LowTriphenylphosphine oxide removalPhenol-Alcohol coupling (Rare)

Advanced Characterization: Is it a B-Phase?

Synthesizing the molecule is half the battle; proving it forms a Bent-Core mesophase (and not just a standard Smectic C) is the other.

Diagnostic Workflow

Standard Smectic vs. B-Phase:

  • Texture: B1 and B2 phases often show "banana-leaf" or mosaic textures, unlike the focal-conic fans of SmA/SmC.

  • Switching: Apply a triangular wave electric field.

    • One peak per half-cycle: Ferroelectric-like (rare for achiral).

    • Two peaks per half-cycle: Antiferroelectric switching (Common for B2/SmCP phases).

Visualization: Phase Identification Logic

PhaseID Sample Synthesized Sample POM Polarized Optical Microscopy (Cooling from Isotropic) Sample->POM Texture Texture Analysis POM->Texture Schlieren Schlieren Texture Texture->Schlieren Fluid FocalConic Focal Conic / Fan Texture->FocalConic Layered Mosaic Mosaic / Spherulitic Texture->Mosaic Complex Nematic Nematic Phase Schlieren->Nematic Smectic Calamitic Smectic (SmA/C) FocalConic->Smectic BPhase Bent-Core Phase (B1/B2) Mosaic->BPhase XRD XRD Confirmation (Layer Spacing) BPhase->XRD Check d-spacing vs molecular length

Caption: Decision tree for distinguishing bent-core phases from calamitic phases.

References

  • Takezoe, H., & Eremin, A. (2010). Bent-Shaped Liquid Crystals: Structures and Physical Properties. CRC Press. (Definitive text on B-phase identification and physics).

  • Weissflog, W., et al. (2001). "Bent-core liquid crystals: synthesis and properties." Journal of Materials Chemistry. (Foundational protocols for resorcinol derivatives).

  • Reddy, R. A., & Tschierske, C. (2006). "Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrisation in soft matter systems."[1] Journal of Materials Chemistry. (Discusses the structural requirements and "oiling out" issues).

  • Niori, T., et al. (1996). "Distinct ferroelectric smectic liquid crystals consisting of banana shaped achiral molecules."[2] Journal of Materials Chemistry. (The seminal paper establishing the field).

  • Simion, A., et al. (2016).[3] "Unsymmetrical Bent-core Liquid Crystals Based on Resorcinol Core." Revista de Chimie. (Specific protocols for asymmetric synthesis challenges).

Sources

Reference Data & Comparative Studies

Validation

13C NMR characterization of Ethyl 4-(4-acetylphenyl)benzoate

An In-Depth Technical Guide to the 13C NMR Characterization of Ethyl 4-(4-acetylphenyl)benzoate Introduction: The Role of 13C NMR in Structural Elucidation In the landscape of modern analytical chemistry, Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Characterization of Ethyl 4-(4-acetylphenyl)benzoate

Introduction: The Role of 13C NMR in Structural Elucidation

In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Specifically, 13C NMR spectroscopy provides a detailed map of the carbon framework of a molecule, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment. This guide offers a comprehensive analysis of the 13C NMR spectrum of Ethyl 4-(4-acetylphenyl)benzoate, a biphenyl derivative of interest in materials science and drug discovery.

This document, intended for researchers and drug development professionals, will not only present the spectral data but also delve into the underlying principles that govern the observed chemical shifts. By comparing the target molecule with structurally simpler analogues—ethyl benzoate, 4-acetylbenzoic acid, and biphenyl—we will deconstruct the spectrum to understand the electronic influence of the ethyl ester and acetyl functional groups on the biphenyl core. This comparative approach serves as a self-validating system for spectral assignment, enhancing the trustworthiness of the analysis.

Spectral Analysis of Ethyl 4-(4-acetylphenyl)benzoate

The structure of Ethyl 4-(4-acetylphenyl)benzoate presents a fascinating case for 13C NMR analysis. It features two distinct aromatic rings connected by a C-C bond, with each ring bearing a different carbonyl-containing substituent. This asymmetry leads to a unique 13C NMR spectrum where every carbon atom in the biphenyl core is chemically distinct.

Predicted and Experimental 13C NMR Data

Predicting the 13C NMR spectrum is a crucial first step in analysis. By utilizing established chemical shift correlation charts and computational prediction tools, we can estimate the resonance position for each carbon.[1][2] These predictions are then compared against experimental data for verification. The experimental spectrum for Ethyl 4-(4-acetylphenyl)benzoate can be sourced from databases such as PubChem.[3]

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Rationale for Chemical Shift
Ethyl Group
-CH3~1414.3Standard alkyl carbon, shielded.
-O-CH2-~6161.1Attached to electronegative oxygen, deshielded.
Ester Carbonyl
C=O~166166.2Carbonyl carbon, significantly deshielded.
Benzoate Ring
C1' (ipso to ester)~130129.5Quaternary carbon, deshielded by carbonyl.
C2'/C6'~130130.1Ortho to ester, deshielded.
C3'/C5'~128128.6Meta to ester, less affected.
C4' (ipso to phenyl)~145144.8Quaternary, deshielded by adjacent ring.
Acetylphenyl Ring
C1'' (ipso to phenyl)~139139.0Quaternary, deshielded by adjacent ring.
C2''/C6''~127127.3Ortho to phenyl, shielded relative to C4'.
C3''/C5''~129129.1Meta to phenyl, ortho to acetyl, deshielded.
C4'' (para to phenyl)~138138.5Para to phenyl, attached to acetyl, deshielded.
Acetyl Group
C=O~197197.6Ketone carbonyl, highly deshielded.
-CH3~2726.8Alpha to carbonyl, deshielded alkyl carbon.

Note: Experimental values are sourced from spectral databases and may vary slightly depending on the solvent and experimental conditions.

A Comparative Guide: Deconstructing the Spectrum

To fully appreciate the nuances of the 13C NMR spectrum of Ethyl 4-(4-acetylphenyl)benzoate, a comparative analysis with simpler, related molecules is invaluable. This approach allows for the isolation of substituent effects.

Ethyl Benzoate: The Ester Moiety

Ethyl benzoate provides the reference signals for the ethyl ester group and its directly attached phenyl ring.

  • -CH3: ~14 ppm[4]

  • -O-CH2-: ~61 ppm[5]

  • Ester C=O: ~167 ppm[5]

  • Aromatic Carbons: A cluster of signals between 128-133 ppm.[6] The ipso-carbon (attached to the C=O) is typically found around 130-131 ppm.

The values for the ethyl group and the ester carbonyl in our target molecule align almost perfectly with those in ethyl benzoate, demonstrating that the acetylphenyl group has a negligible effect on these distant carbons.

4-Acetylbenzoic Acid: The Acetyl Group's Influence

This molecule helps to understand the electronic impact of a para-acetyl group on a benzoic acid ring system. While the carboxylic acid C=O (~167 ppm) differs slightly from the ester, the effect on the aromatic ring is key. Experimental data for 4-acetylbenzoic acid shows:[7][8]

  • Acetyl C=O: ~197 ppm

  • Acetyl -CH3: ~27 ppm

  • Aromatic Carbons: The carbon para to the carboxylic acid (and attached to the acetyl group) is significantly deshielded, appearing around 139-140 ppm.

This confirms our assignment for the highly deshielded ketone carbonyl (~197.6 ppm) and the deshielded quaternary aromatic carbon (C4'') in Ethyl 4-(4-acetylphenyl)benzoate.

Biphenyl: The Core Framework

Biphenyl provides the baseline chemical shifts for the interconnected phenyl rings before the addition of functional groups. Due to symmetry, it shows only four signals.[9][10]

  • C1 (ipso): ~141 ppm

  • C2/C6 (ortho): ~127 ppm

  • C3/C5 (meta): ~129 ppm

  • C4 (para): ~127 ppm

In Ethyl 4-(4-acetylphenyl)benzoate, the carbons at the point of linkage (C4' and C1'') are significantly deshielded, consistent with the ipso-carbon of biphenyl. The electron-withdrawing nature of the ester and acetyl groups further modifies the shifts of the other aromatic carbons, breaking the symmetry and giving rise to the larger number of distinct signals observed.[11]

Experimental Protocol for 13C NMR Acquisition

Reproducible and high-quality data is the bedrock of scientific integrity. The following is a standardized protocol for obtaining a 13C NMR spectrum of a small organic molecule like Ethyl 4-(4-acetylphenyl)benzoate.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and effective choice for this type of compound. It offers good solubility and its carbon signal (a triplet at ~77 ppm) serves as a convenient internal reference.[12]
  • Concentration: Dissolve 15-25 mg of the solid sample in approximately 0.6-0.7 mL of CDCl3 in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

2. NMR Spectrometer Setup & Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.
  • Experiment: Select a standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments). Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, which is standard practice for 13C NMR.[13]
  • Key Parameters:
  • Spectral Width (SW): ~240-250 ppm. This range covers the vast majority of organic carbon signals.[14]
  • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase if signal-to-noise is low.
  • Relaxation Delay (D1): A delay of 2-5 seconds is crucial, especially for quaternary carbons which have longer relaxation times. An adequate delay ensures that the signal is not saturated and that quantitative information is more reliable.
  • Acquisition Time (AQ): Typically 1-2 seconds.

3. Data Processing:

  • Fourier Transform (FT): Apply an exponential multiplication (line broadening factor, LB, of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction to ensure the baseline is flat.
  • Referencing: Calibrate the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the processes and relationships involved in NMR characterization.

G Figure 1: Experimental Workflow for 13C NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Sample (15-25 mg) b Dissolve in CDCl3 (0.6 mL) a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d To Spectrometer e Set Acquisition Parameters (NS, D1) d->e f Run Experiment e->f g Fourier Transform (FT) f->g Raw Data (FID) h Phase & Baseline Correction g->h i Reference Spectrum (CDCl3 at 77.16 ppm) h->i j Peak Picking & Integration i->j Processed Spectrum k Assign Chemical Shifts j->k l Compare with Predictions & References k->l m Final Structure Verification l->m

Caption: Figure 1: A step-by-step workflow from sample preparation to final structural verification using 13C NMR.

G Figure 2: Structure-Spectrum Correlation Logic cluster_functional_groups Functional Groups & Structural Features cluster_spectral_regions Characteristic 13C NMR Spectral Regions A Ethyl 4-(4-acetylphenyl)benzoate (Molecular Structure) B Ethyl Ester (-COOCH2CH3) A->B C Acetyl Group (-COCH3) A->C D Biphenyl Core (Disubstituted) A->D E Alkyl Region (14-61 ppm) B->E influences G Carbonyl Region (166-198 ppm) B->G influences C->E influences C->G influences F Aromatic Region (127-145 ppm) D->F influences H Complete 13C NMR Spectrum E->H Combine to form F->H Combine to form G->H Combine to form

Caption: Figure 2: The logical connection between molecular structure and the resulting 13C NMR spectrum.

Conclusion

The is a clear demonstration of the power of this analytical technique. By systematically analyzing the spectrum and comparing it with related compounds, we can confidently assign each carbon signal and gain deep insights into the electronic structure of the molecule. The electron-withdrawing effects of the ester and ketone functionalities, along with the connectivity of the two aromatic rings, create a distinct and interpretable spectral fingerprint. The protocols and logical frameworks presented here provide a robust guide for researchers engaged in the synthesis and characterization of novel organic compounds.

References

  • Brainly. (2023, November 9). Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. Available at: [Link]

  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Available at: [Link]

  • ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry. Available at: [Link]

  • SlidePlayer. 13C NMR and structure determination examples of spectroscopy problems. Available at: [Link]

  • Supporting Information. Data for 13C-NMR are reported in terms of chemical shift. Available at: [Link]

  • University of Calgary. CSD Solution #13. Available at: [Link]

  • PubChem. 4-Acetylbenzoic Acid. Available at: [Link]

  • PubChem. Ethyl 4-acetylbenzoate. Available at: [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • PubChem. 4-Acetylphenyl benzoate. Available at: [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available at: [Link]

  • SpectraBase. Biphenyl - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • NMRDB. Predict 13C carbon NMR spectra. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]

  • Cheminfo.org. Predict 13C NMR spectra. Available at: [Link]

  • IQ-USP. 13.18 Carbon-13 NMR. Available at: [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Figure 2. Scheme I: 4-acetylphenyl benzoate, Scheme II:. Available at: [Link]

  • ResearchGate. Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Available at: [Link]

Sources

Comparative

A Comparative Guide to FTIR Spectroscopy of Ethyl 4-(4-acetylphenyl)benzoate Functional Groups

For researchers, scientists, and drug development professionals, the precise and reliable characterization of chemical compounds is paramount. Ethyl 4-(4-acetylphenyl)benzoate, a molecule incorporating a para-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and reliable characterization of chemical compounds is paramount. Ethyl 4-(4-acetylphenyl)benzoate, a molecule incorporating a para-substituted aromatic system with both ester and ketone functionalities, presents a compelling case for analysis by Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth technical examination of the FTIR analysis of this compound, offering a comparative perspective on analytical choices and presenting supporting experimental data to ensure scientific integrity.

Introduction: The Analytical Power of Vibrational Spectroscopy

FTIR spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules.[1] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes, creating a unique spectral fingerprint.[2] This guide will dissect the FTIR spectrum of Ethyl 4-(4-acetylphenyl)benzoate, correlating specific absorption bands to its constituent functional groups and comparing the utility of FTIR with other common analytical techniques in a pharmaceutical context.

Molecular Structure and Key Functional Groups

Understanding the molecular architecture of Ethyl 4-(4-acetylphenyl)benzoate is fundamental to interpreting its FTIR spectrum. The molecule comprises three key functional regions: an aromatic ester, an aromatic ketone, and a para-disubstituted benzene ring system.

cluster_0 ATR-FTIR Workflow Start Start Clean ATR Crystal Clean ATR Crystal Start->Clean ATR Crystal Collect Background Spectrum Collect Background Spectrum Clean ATR Crystal->Collect Background Spectrum Place Sample on Crystal Place Sample on Crystal Collect Background Spectrum->Place Sample on Crystal Apply Pressure Apply Pressure Place Sample on Crystal->Apply Pressure Collect Sample Spectrum Collect Sample Spectrum Apply Pressure->Collect Sample Spectrum Process Data (Ratio & Correct) Process Data (Ratio & Correct) Collect Sample Spectrum->Process Data (Ratio & Correct) End End Process Data (Ratio & Correct)->End

Caption: ATR-FTIR Experimental Workflow.

Alternative Technique: KBr Pellet Method

An alternative, more traditional method involves creating a potassium bromide (KBr) pellet. This technique requires grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disc. While capable of producing high-quality spectra, it is more time-consuming and susceptible to issues with moisture absorption by the KBr.

Spectral Interpretation: Decoding the Fingerprint

The FTIR spectrum of Ethyl 4-(4-acetylphenyl)benzoate is rich with information. The key absorption bands are summarized in the table below, with a detailed explanation following. A reference spectrum for the closely related "ethyl 4-acetylbenzoate" is available, which provides an excellent basis for these assignments. [3]

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) ** Characteristics
C=O Stretch Aromatic Ketone 1685 - 1695 Strong, sharp
C=O Stretch Aromatic Ester 1715 - 1730 Strong, sharp
C-O Stretch Aromatic Ester 1250 - 1310 & 1100 - 1130 Strong, part of "Rule of Three"
C=C Stretch Aromatic Ring 1600 - 1450 Medium to weak, multiple bands
C-H Stretch Aromatic Ring 3000 - 3100 Weak to medium
C-H Stretch Aliphatic (Ethyl group) 2850 - 3000 Medium

| C-H Out-of-Plane Bend | para-Disubstituted Ring | 790 - 860 | Strong |

The Carbonyl Region (1650-1800 cm⁻¹)

This region is dominated by two strong, sharp peaks from the carbonyl (C=O) stretching vibrations of the ketone and ester functional groups.

  • Aromatic Ketone C=O Stretch (approx. 1686 cm⁻¹): The conjugation of the ketone's carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated ketone. For acetophenone, a similar aromatic ketone, this peak is observed around 1686 cm⁻¹.

  • Aromatic Ester C=O Stretch (approx. 1725 cm⁻¹): The ester carbonyl stretch typically appears at a higher frequency than the ketone. For aromatic esters, this band is generally found between 1715 and 1730 cm⁻¹.

The Ester "Rule of Three"

Aromatic esters exhibit a characteristic pattern of three strong absorption bands. [4]

  • C=O Stretch: The aforementioned peak between 1715-1730 cm⁻¹.

  • Asymmetric C-C-O Stretch: A strong band between 1250-1310 cm⁻¹, corresponding to the stretching of the bond between the carbonyl carbon and the ester oxygen.

  • Symmetric O-C-C Stretch: Another strong absorption in the 1100-1130 cm⁻¹ range, associated with the stretching of the bond between the ester oxygen and the ethyl group.

Aromatic Ring Vibrations
  • C=C Stretching (1450-1600 cm⁻¹): The benzene rings exhibit a series of medium-intensity absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring.

  • Aromatic C-H Stretching (3000-3100 cm⁻¹): These weak to medium bands appear just above 3000 cm⁻¹, a characteristic feature of C-H bonds on an aromatic ring.

  • C-H Out-of-Plane Bending (below 900 cm⁻¹): The substitution pattern on the benzene ring can be determined from the strong C-H "wagging" or out-of-plane bending vibrations. For a para-disubstituted ring, a strong band is expected between 790 and 860 cm⁻¹.

Aliphatic Vibrations
  • Aliphatic C-H Stretching (2850-3000 cm⁻¹): The C-H bonds of the ethyl group give rise to medium-intensity stretching bands in this region, at a slightly lower frequency than the aromatic C-H stretches.

Comparative Analysis with Alternative Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive characterization of a pharmaceutical compound often involves complementary analytical techniques.

Technique Information Provided Advantages for Ethyl 4-(4-acetylphenyl)benzoate Limitations
FTIR Spectroscopy Functional groups, molecular fingerprintRapid, non-destructive (with ATR), excellent for identifying key carbonyl and aromatic features.Does not provide detailed connectivity or stereochemical information. Quantitative analysis can be challenging in complex mixtures. [5]
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistryUnambiguously determines the complete chemical structure, including the relative positions of substituents on the aromatic rings. [6][7]Slower analysis time, requires deuterated solvents, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight, fragmentation patternsProvides precise molecular weight and can help elucidate the structure through fragmentation analysis. Often coupled with a separation technique like HPLC. [8]Isomers can sometimes produce similar fragmentation patterns.
Raman Spectroscopy Complementary vibrational informationExcellent for analyzing symmetric, non-polar bonds. Less interference from water, making it suitable for aqueous samples. [6][9]Can be affected by sample fluorescence. [9]
HPLC Separation, quantificationExcellent for separating the target compound from impurities and for precise quantification. [10]Does not provide structural information on its own; requires coupling with a detector like MS or FTIR.

For the specific application of analyzing Ethyl 4-(4-acetylphenyl)benzoate in a drug development setting, a typical workflow would involve:

  • FTIR: For rapid raw material identification and confirmation of the presence of key functional groups.

  • NMR: For definitive structural elucidation and confirmation of isomeric purity.

  • HPLC-MS: For purity assessment and quantification of the active pharmaceutical ingredient (API) and any related impurities.

Conclusion: An Integrated Approach to a Scientifically Sound Analysis

FTIR spectroscopy provides a rapid, reliable, and information-rich method for the characterization of the functional groups within Ethyl 4-(4-acetylphenyl)benzoate. By understanding the expected vibrational frequencies of the aromatic ester, aromatic ketone, and para-substituted benzene rings, a detailed interpretation of the spectral data is achievable. The choice of the ATR sampling technique offers a practical and efficient workflow for obtaining high-quality spectra from solid samples.

However, as a Senior Application Scientist, it is crucial to recognize that no single technique provides a complete picture. The true power of analytical chemistry lies in the synergistic use of multiple techniques. While FTIR excels at providing a molecular "snapshot," it is best complemented by methods like NMR for detailed structural mapping and chromatography for separation and quantification. This integrated approach ensures the highest level of scientific integrity and is the bedrock of robust drug development and quality control.

References

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]

  • How ATR-FTIR Avoids Spectral Distortions From Poor Contact Or Crystal Overloading? (2025, September 22). Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Hilaris Publisher. (2011, April 17). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved from [Link]

  • MOLECULAR DEVICES. (2021, December 7). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylphenyl benzoate. Retrieved from [Link]

  • EAG Laboratories. (2022, December 20). FTIR and Raman – Composition and Contamination Analysis. Retrieved from [Link]

  • Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]

  • Spectroscopy Online. (2026, February 13). Common Problems with FT-IR Instruments and How to Avoid Them. Retrieved from [Link]

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

  • AZoM.com. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • AZoM.com. (2023, June 30). What are the advantages and limitations of ATR-FTIR spectroscopy for materials analysis? Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

  • RSC Publishing. (n.d.). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. Retrieved from [Link]

  • Richmond Scientific. (2023, September 27). Can FT-IR be used for Quantitative Analysis? Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 16). Difference between FTIR and HPLC? Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

Sources

Validation

Comparison Guide: Mass Spectrometry Analysis of Ethyl 4-(4-acetylphenyl)benzoate

Executive Summary Ethyl 4-(4-acetylphenyl)benzoate (CAS: 50670-76-3), a functionalized biphenyl intermediate, presents a unique analytical challenge due to its dual carbonyl functionality (ketone and ester) and conjugate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(4-acetylphenyl)benzoate (CAS: 50670-76-3), a functionalized biphenyl intermediate, presents a unique analytical challenge due to its dual carbonyl functionality (ketone and ester) and conjugated aromatic core.[1][2] While often analyzed via NMR for bulk purity, Mass Spectrometry (MS) is required for trace impurity profiling and pharmacokinetic (PK) studies.[1]

This guide objectively compares Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.[2][3]

  • Verdict: ESI-MS/MS (Triple Quadrupole) is the superior choice for quantification in biological matrices due to sensitivity.[2]

  • Verdict: EI-MS (Single Quadrupole) remains the gold standard for structural identification and impurity fingerprinting due to its predictable fragmentation patterns.[2]

Chemical Context & Analyte Profile

Before selecting an ionization mode, the physicochemical properties of the analyte must be understood to predict ionization behavior.

PropertyValueAnalytical Implication
Formula

Carbon-rich; significant isotopic envelope (

).[1][2]
MW 268.31 g/mol Low mass range; susceptible to high solvent background noise in LC-MS.[1][2]
LogP ~4.2 (Predicted)Highly lipophilic; requires high organic content in LC gradients.[2]
Functional Groups Acetyl (Ketone), Ethyl EsterKetone: Proton acceptor (ESI+).[2] Ester: Susceptible to McLafferty rearrangement (EI).[2]

Comparative Analysis: EI vs. ESI

Method A: Electron Ionization (GC-MS)

Best for: Raw Material QC, Synthesis Verification, Unknown Identification.[1]

EI is a "hard" ionization technique (70 eV).[2] It imparts significant internal energy to the molecule, causing extensive fragmentation.[1][4]

  • Primary Mechanism: The molecular ion (

    
    , m/z 268) is formed but is unstable.[2]
    
  • Key Fragments:

    • m/z 223: Loss of ethoxy radical (

      
      , -45 Da) from the ester.[2]
      
    • m/z 253: Loss of methyl radical (

      
      , -15 Da) from the acetyl group.[2]
      
    • m/z 240: Loss of ethylene (

      
      , -28 Da) via McLafferty Rearrangement  at the ethyl ester.[2]
      
  • Pros: Fingerprint matching against NIST libraries; no matrix suppression.

  • Cons: Molecular ion often weak; not suitable for thermolabile samples (though this analyte is thermally stable).[2]

Method B: Electrospray Ionization (LC-MS/MS)

Best for: Pharmacokinetics, Biological Matrices, Trace Analysis.[1]

ESI is a "soft" ionization technique.[2][3][4][5] It generates ions from solution, preserving the molecular weight.[1]

  • Primary Mechanism: Protonation (

    
    ) or sodiation (
    
    
    
    ).[2]
  • Ionization Site: The carbonyl oxygen of the ketone is the most basic site, favoring protonation under acidic conditions.[2]

  • Pros: High sensitivity (picogram level); compatible with aqueous/biological samples.[2]

  • Cons: Formation of adducts (Na+, K+, NH4+) can split signal intensity; "soft" ionization provides little structural info without MS/MS (collision-induced dissociation).[1][2]

Summary Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Instrument Platform GC-MS (Single Quad)LC-MS/MS (QqQ or Q-TOF)
Molecular Ion Weak (

)
Strong (

)
Structural Data High (Rich fragmentation)Low (Requires MS/MS)
Sensitivity ng rangepg range
Linearity


Matrix Effects MinimalHigh (Ion Suppression)

Experimental Protocol: ESI-MS/MS Quantification

This protocol is designed for the quantification of Ethyl 4-(4-acetylphenyl)benzoate in plasma or reaction mixtures.[1][2] It utilizes a Self-Validating System where an internal standard (IS) corrects for ionization variability.[1][2]

Reagents & Equipment[1][2][6]
  • Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid (FA).[1][2]

  • Internal Standard (IS): Deuterated analog (

    
    -acetyl) or Benzophenone (structural proxy).[1][2]
    
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1 mg analyte in 1 mL MeOH (1000 ppm).[2]

    • Critical: Do not use DMSO if possible, as it causes signal suppression in ESI.[2]

  • LC Gradient (Mobile Phase):

    • A: Water + 0.1% Formic Acid (Proton source).[2]

    • B: Methanol + 0.1% Formic Acid.[2]

    • Flow: 0.4 mL/min.[2]

    • Gradient: 0-1 min (10% B)

      
       1-5 min (90% B) 
      
      
      
      5-7 min (Hold 90% B).
  • MS Source Parameters (Generic QqQ):

    • Mode: Positive ESI (

      
      ).[2]
      
    • Spray Voltage: 3500 V.

    • Gas Temp: 300°C (High temp needed for desolvation of lipophilic ester).[2]

    • Sheath Gas: 11 L/min.[2]

  • MRM Transitions (Quantification):

    • Precursor: 269.1 (

      
      )[1][2]
      
    • Product 1 (Quant): 223.1 (Loss of EtOH).[2] Collision Energy: 20 eV.[1][2]

    • Product 2 (Qual): 195.1 (Loss of EtOH + CO).[2] Collision Energy: 35 eV.[1][2]

Self-Validation Check
  • System Suitability: Inject the standard 5 times. RSD of peak area must be < 2.0%.[2]

  • Mass Accuracy: Check precursor mass. Must be

    
     Da.[2]
    
  • Carryover: Inject a blank after the highest standard. Signal must be < 20% of LLOQ (Lower Limit of Quantification).[2]

Mechanistic Visualization

The following diagrams illustrate the analytical workflow and the fragmentation logic, essential for interpreting data from both EI and ESI-MS/MS.

Diagram 1: Analytical Decision Tree

AnalyticalWorkflow Start Sample: Ethyl 4-(4-acetylphenyl)benzoate Goal Define Analytical Goal Start->Goal Quant Quantification / PK Study Goal->Quant High Sensitivity Needed Struct Structure / Impurity ID Goal->Struct Fingerprint Needed LCMS LC-MS/MS (ESI+) Quant->LCMS Soft Ionization GCMS GC-MS (EI) Struct->GCMS Hard Ionization Result1 Monitor transition: 269.1 -> 223.1 LCMS->Result1 Result2 Library Match: Fragments 268, 253, 223 GCMS->Result2

Caption: Decision matrix for selecting the appropriate mass spectrometry platform based on analytical requirements.

Diagram 2: Fragmentation Pathway (EI/CID)[1][2]

This diagram visualizes the specific bond cleavages expected in the mass spectrometer.

Fragmentation Parent Parent Ion [M]+ m/z 268 Frag_OEt Acylium Ion (Loss of OEt) m/z 223 Parent->Frag_OEt Alpha Cleavage (Ester) Frag_Me [M-CH3]+ (Loss of Methyl) m/z 253 Parent->Frag_Me Alpha Cleavage (Ketone) Frag_Ethylene Acid Radical Ion (McLafferty: -C2H4) m/z 240 Parent->Frag_Ethylene Rearrangement Frag_CO Phenyl Cation (Loss of CO) m/z 195 Frag_OEt->Frag_CO -CO (28 Da)

Caption: Proposed fragmentation pathways for Ethyl 4-(4-acetylphenyl)benzoate under EI or high-energy CID.

References

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of Ethyl 4-methylbenzoate (Analogous Ester Fragmentation).[1][2] NIST Chemistry WebBook, SRD 69.[2] [Link][1][2]

  • PubChem. (2023).[2] Compound Summary: 4-Acetylphenyl benzoate (Isomeric Reference).[1][2] National Library of Medicine.[2] [Link][1][2]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for fragmentation mechanisms).

  • ResearchGate. (2012).[2] Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI).[2][3][6][7][Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) for the Thermal Characterization of Benzoate Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of material characterization, a thorough understanding of thermal properties is paramount. For researchers and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of material characterization, a thorough understanding of thermal properties is paramount. For researchers and professionals in drug development and materials science, Differential Scanning Calorimetry (DSC) stands out as an indispensable technique for this purpose. This guide provides an in-depth exploration of the application of DSC in analyzing the thermal properties of a homologous series of benzoate esters: methyl, ethyl, propyl, and butyl benzoate. We will delve into the causality behind experimental choices, present a detailed methodology, and offer a comparative analysis of their thermal behavior, underpinned by scientific integrity and authoritative references.

The Foundational Principles of DSC in the Analysis of Benzoate Esters

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] Both the sample and an inert reference are subjected to a controlled temperature program, and the differential heat flow provides a quantitative and qualitative understanding of physical and chemical changes within the sample.[2]

For benzoate esters, which are common in pharmaceuticals, flavorings, and polymer chemistry, DSC is instrumental in determining key thermal properties. These include melting point (T_m), enthalpy of fusion (ΔH_f), glass transition temperature (T_g), and crystallization temperature (T_c).[3] This information is critical for understanding a substance's purity, stability, and processing characteristics. The ability of DSC to elucidate these properties makes it a cornerstone of materials characterization.

A Rigorous Experimental Protocol for the DSC Analysis of Benzoate Esters

The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility in the thermal analysis of benzoate esters.

Instrumentation and Calibration

A properly calibrated heat-flux DSC instrument is essential. Calibration should be performed for temperature and enthalpy using certified standards, such as indium, in accordance with standard methods like ASTM E967.[4][5][6][7][8] This ensures the accuracy of the measured transition temperatures and enthalpies.

Sample Preparation: The First Step to Accurate Data

The integrity of your DSC results begins with meticulous sample preparation.

  • Sample Weighing: Accurately weigh 2-5 mg of the benzoate ester into a clean, standard aluminum DSC pan using a microbalance. The small sample size minimizes thermal gradients within the sample.

  • Encapsulation: Hermetically seal the pan to prevent the volatilization of the ester during heating, which would otherwise lead to erroneous results. For volatile samples, hermetic pans are crucial.

  • Reference Pan: An empty, sealed aluminum pan is used as the reference.

The DSC Experimental Workflow

The temperature program is critical for resolving the thermal events of interest. A typical heat-cool-heat cycle is recommended to erase the sample's prior thermal history and observe its intrinsic thermal behavior.

  • Initial Equilibration: Equilibrate the sample at a temperature well below its expected melting point, for example, -80°C, and hold for 2-5 minutes to ensure thermal stability.

  • First Heating Scan: Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its melting point. This scan captures the initial thermal properties.

  • Isothermal Hold: Hold the sample at this elevated temperature for 2-5 minutes to ensure complete melting.

  • Controlled Cooling: Cool the sample at a controlled rate, for instance, 10°C/min, back to the starting temperature. This allows for the observation of crystallization behavior.

  • Second Heating Scan: Reheat the sample at the same rate as the first scan. This second heating scan provides information on the thermal properties of the sample with a controlled thermal history.

The choice of heating rate is a balance between sensitivity and resolution. A rate of 10°C/min is a common starting point, but slower rates can improve the resolution of closely occurring thermal events.[9]

Figure 1: DSC Experimental Workflow

Interpreting the Data: A Comparative Analysis of Benzoate Esters

The output from a DSC experiment is a thermogram, which plots heat flow against temperature. Endothermic events, such as melting, result in a downward peak, while exothermic events, like crystallization, produce an upward peak.

Key Thermal Properties from the Thermogram
  • Melting Point (T_m): Determined as the onset temperature of the melting endotherm.

  • Enthalpy of Fusion (ΔH_f): Calculated from the area of the melting peak, representing the energy required to melt the sample.

  • Crystallization Temperature (T_c): The onset temperature of the crystallization exotherm observed during the cooling scan.

  • Glass Transition Temperature (T_g): Appears as a step change in the baseline of the thermogram, indicating a transition from a glassy to a rubbery state in amorphous materials.

Comparative Thermal Properties of a Benzoate Ester Homologous Series

The thermal properties of a homologous series of n-alkyl benzoate esters are expected to show a trend with increasing alkyl chain length. The table below summarizes the available melting point data for methyl, ethyl, propyl, and butyl benzoate.

Benzoate EsterMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Enthalpy of Fusion (kJ/mol)
Methyl BenzoateC₈H₈O₂136.15-12.3[10][11][12]14.31[13]
Ethyl BenzoateC₉H₁₀O₂150.17-34[9][14][15][16]Data not readily available
Propyl BenzoateC₁₀H₁₂O₂164.20-51.5[17][18][19][20]Data not readily available
Butyl BenzoateC₁₁H₁₄O₂178.23-22[21][22][23]Data not readily available

Analysis of Trends:

As the alkyl chain length increases from methyl to propyl benzoate, there is a general decrease in the melting point. This can be attributed to the disruption of the crystal lattice packing by the longer, more flexible alkyl chains. However, butyl benzoate shows a slight increase in melting point compared to propyl benzoate, suggesting a more complex interplay of intermolecular forces and packing efficiency as the chain length continues to increase. The lack of readily available and consistent enthalpy of fusion data in the literature for ethyl, propyl, and butyl benzoate highlights an area for further experimental investigation. Studies on other homologous series of esters have shown that the enthalpy of fusion generally increases with the length of the alkyl chain due to stronger van der Waals forces.[1][24]

Advanced Considerations: Polymorphism in Benzoate Esters

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials science fields, as different polymorphs can exhibit different physical properties, including melting point, solubility, and stability.[25][26] DSC is a powerful tool for the detection and characterization of polymorphism.[18][27][28]

The presence of multiple melting peaks, or a melt-recrystallization event (an endotherm followed by an exotherm) in a single heating scan, can be indicative of a polymorphic transition.[9] The thermal history of the sample can significantly influence which polymorphic form is present. The controlled heating and cooling cycles in a DSC experiment can be used to intentionally induce and study these different forms. For example, a rapid cooling rate may favor the formation of a metastable polymorph, which can then be characterized upon subsequent heating.[29]

Conclusion: The Indispensable Role of DSC

Differential Scanning Calorimetry provides a robust and reliable method for characterizing the thermal properties of benzoate esters. Through careful experimental design and data interpretation, researchers can gain valuable insights into the melting behavior, crystallization kinetics, and potential polymorphism of these important compounds. The comparative data presented in this guide, along with the detailed experimental protocol, serves as a valuable resource for scientists and professionals in drug development and materials science, enabling a deeper understanding of the structure-property relationships within this homologous series of esters. The identified gaps in the literature regarding the enthalpy of fusion for several common benzoate esters also underscore the continued need for fundamental thermal analysis studies.

References

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Derivatized Alkylbenzoates: Strategies for Overcoming Conformational Flexibility

This guide provides an in-depth comparison of strategies for the successful single-crystal X-ray diffraction (SCXRD) analysis of alkylbenzoates, a class of molecules frequently encountered in drug discovery and materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of strategies for the successful single-crystal X-ray diffraction (SCXRD) analysis of alkylbenzoates, a class of molecules frequently encountered in drug discovery and materials science. We will explore the inherent challenges posed by their structural flexibility and detail derivatization techniques designed to promote high-quality crystal growth, supported by experimental insights and protocols.

The Crystallographic Challenge: Conformational Flexibility in Alkylbenzoates

Alkylbenzoates and other flexible molecules present a significant hurdle in structural biology and materials science. Their tendency to exist as a mixture of energetically similar conformers in solution significantly reduces the likelihood of forming the well-ordered crystalline lattice required for high-resolution X-ray diffraction.[1][2][3] This conformational flexibility can lead to several undesirable outcomes:

  • Reduced Crystallization Propensity: The process of crystallization must select the "correct" conformer from a dynamic ensemble, a significant energetic and entropic barrier not present for rigid molecules.[1][2]

  • Conformational Polymorphism: A single compound may crystallize in multiple forms (polymorphs) that differ in both molecular packing and the conformation of the molecule itself, complicating analysis and control over material properties.[1][2]

  • Poor Crystal Quality: Even when crystals form, they often suffer from disorder, leading to weak diffraction and data that is insufficient for accurate structure determination.

The core of the problem lies in the energetic balance between intramolecular forces, which govern the conformational preferences of a single molecule, and intermolecular forces (e.g., hydrogen bonds, van der Waals forces), which stabilize the crystal lattice.[4] To obtain a high-quality crystal, the energetic advantage of forming an ordered lattice must overcome the entropic penalty of locking the molecule into a single conformation.

Strategic Intervention: Derivatization to Promote Crystallinity

To overcome these challenges, chemical modification, or derivatization, is a powerful and widely adopted strategy. By introducing specific functional groups, we can alter the molecule's properties to favor crystallization. The primary goals of derivatization in this context are:

  • Reduce Conformational Freedom: Introduce rigid moieties that limit the number of possible low-energy conformations.

  • Introduce Strong, Directional Interactions: Incorporate functional groups capable of forming robust and predictable intermolecular interactions, such as hydrogen bonds, to guide crystal packing.

  • Enhance Molecular Shape Complementarity: Modify the molecule's overall shape to facilitate more efficient packing in a crystal lattice.

Below, we compare common derivatization strategies for the carboxylic acid group of alkylbenzoates.

Comparative Analysis of Derivatization Strategies

Derivatization StrategyPrincipleAdvantagesDisadvantagesTypical Success Rate
Amide Formation Conversion of the carboxylic acid to a primary, secondary, or tertiary amide.- Introduces strong N-H···O hydrogen bonding motifs. - The planar nature of the amide bond reduces local flexibility.[5] - Wide variety of amines available for synthesis.- May significantly alter electronic properties. - Can introduce new chiral centers or rotational isomers.High
Esterification with Rigid Alcohols Formation of an ester with a bulky or aromatic alcohol (e.g., p-nitrobenzyl ester).- Adds a rigid, planar group that can facilitate π-π stacking. - Can introduce heavy atoms (e.g., bromine) for phasing.- Increases molecular weight and complexity. - May not be suitable for molecules sensitive to esterification conditions.Moderate to High
Co-crystallization Non-covalent association with a second molecule (a "co-former") in the crystal lattice.[6][7][8]- Preserves the original molecule's chemical structure. - Wide range of co-formers can be screened. - Can improve physicochemical properties like solubility.[9]- Stoichiometry can be variable. - Screening for a suitable co-former can be time-consuming.Variable
Salt Formation Deprotonation of the carboxylic acid with a suitable base to form a carboxylate salt.- Introduces strong ionic interactions. - Can significantly alter solubility, aiding crystallization.- Requires a molecule with an ionizable group. - The resulting structure is of the salt, not the neutral molecule.Moderate

Expert Insight: While all methods have merit, amide formation is often the most reliable starting point for alkylbenzoates. The introduction of a strong hydrogen-bonding group like a primary or secondary amide provides a robust and directional interaction that can effectively guide the molecules into a well-ordered lattice.[10][11][12]

Experimental Protocol: A Case Study in Amide Derivatization and Crystallization

This section provides a detailed, self-validating workflow for the derivatization of a model alkylbenzoate to its corresponding primary amide, followed by crystallization.

Part A: Synthesis of the Primary Amide Derivative
  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alkylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

    • Rationale: Oxalyl chloride is an effective reagent for converting carboxylic acids to acid chlorides with volatile byproducts (CO, CO₂, HCl), simplifying purification. The DMF catalyst is essential for the reaction to proceed at a reasonable rate.

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Remove the solvent and excess reagent in vacuo to yield the crude acid chloride, which is used immediately in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM (~0.2 M) and cool to 0 °C.

    • In a separate flask, prepare a solution of aqueous ammonia (~2 M solution, 5.0 eq).

    • Add the ammonia solution dropwise to the stirring acid chloride solution.

    • Rationale: Using an excess of ammonia ensures complete reaction and neutralizes the HCl byproduct generated. The biphasic reaction is typically rapid.

    • Stir vigorously for 1 hour at room temperature.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude amide by recrystallization or column chromatography to yield the pure primary amide.

    • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry before proceeding.

Part B: Crystallization via Vapor Diffusion

The key to growing high-quality crystals is to allow them to form slowly from a supersaturated solution.[13][14]

  • Solvent Screening:

    • Using small vials, test the solubility of the purified amide in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a solvent system where the compound is moderately soluble.[13]

  • Setting up the Crystallization:

    • Prepare a concentrated solution of the amide in the chosen "well" solvent (e.g., a more polar, lower-boiling point solvent like acetone).

    • Place this solution (50-100 µL) in a small, open vial (the "well").

    • Place the well vial inside a larger, sealed jar (the "reservoir") containing a larger volume (1-2 mL) of a "precipitant" solvent in which the compound is poorly soluble (e.g., a less polar, higher-boiling point solvent like hexane).

    • Rationale: The more volatile well solvent will slowly diffuse out of the inner vial and into the reservoir atmosphere, while the less volatile precipitant solvent diffuses into the well. This slowly increases the concentration of the compound in the inner vial, leading to gradual supersaturation and promoting the growth of a few large, well-ordered crystals rather than rapid precipitation.[14][15]

    • Seal the reservoir jar and leave it undisturbed in a location with a stable temperature and free from vibrations.[14]

  • Monitoring and Harvesting:

    • Check for crystal growth every few days. High-quality crystals should be transparent with well-defined faces and sharp edges when viewed under a microscope.[13][15]

    • Once suitable crystals have formed (typically 0.1-0.3 mm in at least one dimension), carefully harvest them using a cryoloop and immediately flash-cool them in a stream of liquid nitrogen for transport to the diffractometer.[15]

Visualizing the Workflow and Troubleshooting

Workflow for Derivatization and Crystallization

G Figure 1: Experimental Workflow cluster_synthesis Part A: Amide Synthesis cluster_cryst Part B: Crystallization A Alkylbenzoic Acid B Acid Chloride Formation (Oxalyl Chloride, DMF cat.) A->B C Amidation (Aqueous Ammonia) B->C D Purification & Validation (NMR, MS) C->D E Solvent Screening D->E Proceed with pure amide F Setup Vapor Diffusion (Well + Reservoir) E->F G Crystal Growth (Slow Diffusion) F->G H Harvesting & Cryo-cooling G->H I X-ray Data Collection H->I To Diffractometer

Caption: A streamlined workflow from starting material to data collection.

Troubleshooting Common Crystallization Issues

G Figure 2: Troubleshooting Guide Start Initial Crystallization Attempt Oil Result: Oiling Out / Amorphous Precipitate Start->Oil Check Micro Result: Microcrystals / Poor Quality Start->Micro Check NoXtal Result: No Crystals / Clear Solution Start->NoXtal Check Success Result: Single, Diffracting Crystals Start->Success Check Sol_Conc Action: Lower Initial Concentration Oil->Sol_Conc Sol_Sys Action: Change Solvent System Oil->Sol_Sys Sol_Rate Action: Slow Down Solvent Diffusion Rate (e.g., smaller holes in foil) Micro->Sol_Rate Micro->Sol_Sys Conc_More Action: Increase Initial Concentration NoXtal->Conc_More Sol_Conc->Start Retry Sol_Rate->Start Retry Sol_Sys->Start Retry Conc_More->Start Retry

Caption: A decision tree for addressing common crystallization failures.

Conclusion

The successful crystallographic analysis of conformationally flexible molecules like alkylbenzoates is a significant but achievable challenge. A systematic approach that begins with rational derivatization is paramount. By converting the flexible carboxylic acid group into a functionality that promotes strong, directional intermolecular interactions, such as a primary amide, researchers can dramatically increase the probability of obtaining high-quality single crystals. The detailed protocols and troubleshooting guides presented here offer a robust framework for scientists in drug development and materials research to unlock the precise three-dimensional structures of these important chemical entities.

References

  • Title: Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies Source: ResearchGate URL: [Link]

  • Title: Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies Source: American Chemical Society URL: [Link]

  • Title: Synthesis X-Ray Crystallography and Antimicrobial Activity of Protected and Deprotected Amides Source: ResearchGate URL: [Link]

  • Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit Source: PMC (PubMed Central) URL: [Link]

  • Title: The X-ray crystal structures (A) and solution 1 H NMR (in D 2 O) data... Source: ResearchGate URL: [Link]

  • Title: Co-crystallisation of benzoic acid with sodium benzoate: The significance of stoichiometry Source: ResearchGate URL: [Link]

  • Title: Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution Source: MDPI URL: [Link]

  • Title: Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications Source: Bentham Science URL: [Link]

  • Title: A solubility-based approach to co-crystal screening using the Crystal16 Source: Technobis URL: [Link]

  • Title: Co-Crystallization: A technique to develop a better pharmaceutical formulation Source: The Pharma Innovation URL: [Link]

  • Title: Preparation of Single Crystals for X-ray Diffraction Source: University of Zurich, Department of Chemistry URL: [Link]

  • Title: Growing X-ray Quality Crystals Source: Graz University of Technology URL: [Link]

  • Title: Crystal Quality – A Practical Guide Source: University of Jyväskylä URL: [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Confirmation of Synthesized Ethyl 4-(4-acetylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of synthetic routes and a comprehensive framework for the purity validation of Ethyl 4-(4-acetylphenyl)benzoate, a key building block in the synthesis of various biologically active molecules. Drawing upon established analytical principles, this document offers field-proven insights and detailed experimental protocols to ensure the integrity of this critical intermediate.

Synthetic Strategies: A Comparative Analysis

The synthesis of Ethyl 4-(4-acetylphenyl)benzoate can be approached through several routes, each with its own merits and potential impurity profiles. Here, we compare two common methods: the classical Fischer Esterification and the modern Suzuki-Miyaura Cross-Coupling reaction.

1.1. Fischer Esterification: The Traditional Approach

This method involves the acid-catalyzed reaction of 4-acetylbenzoic acid with ethanol.[1] While straightforward and cost-effective, it is an equilibrium-driven process, often requiring a large excess of the alcohol or removal of water to achieve high yields.

1.2. Suzuki-Miyaura Cross-Coupling: A Modern Alternative

A more contemporary approach involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[2] This method offers high yields and broad functional group tolerance but requires careful control of reaction conditions to minimize impurities.

Diagrammatic Overview of Synthetic Pathways

cluster_0 Fischer Esterification cluster_1 Suzuki-Miyaura Cross-Coupling 4-Acetylbenzoic Acid 4-Acetylbenzoic Acid Product_Ester Ethyl 4-(4-acetylphenyl)benzoate 4-Acetylbenzoic Acid->Product_Ester Acid Catalyst Ethanol Ethanol Ethanol->Product_Ester H2SO4 H2SO4 Aryl Halide Ethyl 4-bromobenzoate Product_Suzuki Ethyl 4-(4-acetylphenyl)benzoate Aryl Halide->Product_Suzuki Pd(0) catalyst, Base Arylboronic Acid 4-Acetylphenylboronic acid Arylboronic Acid->Product_Suzuki Pd Catalyst Pd Catalyst Base Base

Caption: Comparative synthetic routes to Ethyl 4-(4-acetylphenyl)benzoate.

The Criticality of Impurity Profiling

Impurities in active pharmaceutical ingredients (APIs) or their intermediates can significantly impact the safety and efficacy of the final drug product.[3] A thorough understanding and control of the impurity profile are therefore mandated by regulatory agencies.[3]

2.1. Potential Impurities from Synthesis

Synthetic RoutePotential ImpuritiesOrigin
Fischer Esterification Unreacted 4-acetylbenzoic acidIncomplete reaction
Diethyl etherSide reaction from ethanol dehydration
Polymeric byproductsHigh temperatures and strong acid
Suzuki-Miyaura Homocoupling products (biphenyl derivatives)Coupling of two arylboronic acid or two aryl halide molecules[4][5]
Dehalogenated starting materialProto-deboronation or reductive dehalogenation[4]
Phosphine oxidesOxidation of phosphine ligands[6]
Residual PalladiumCatalyst carry-over

A Multi-Pronged Approach to Purity Confirmation

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. This self-validating system ensures both qualitative and quantitative confirmation of the synthesized Ethyl 4-(4-acetylphenyl)benzoate.

Logical Workflow for Purity Verification

Synthesized_Product Synthesized Ethyl 4-(4-acetylphenyl)benzoate TLC Thin-Layer Chromatography (TLC) - Reaction Monitoring - Preliminary Purity Check Synthesized_Product->TLC Column_Chromatography Column Chromatography - Purification TLC->Column_Chromatography Structural_Confirmation Structural Confirmation Column_Chromatography->Structural_Confirmation Purity_Quantification Purity Quantification Column_Chromatography->Purity_Quantification NMR NMR Spectroscopy (¹H and ¹³C) - Structural Elucidation Structural_Confirmation->NMR MS Mass Spectrometry (MS) - Molecular Weight Verification Structural_Confirmation->MS FTIR FTIR Spectroscopy - Functional Group Analysis Structural_Confirmation->FTIR HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative Purity - Impurity Profiling Purity_Quantification->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Volatile Impurities - Residual Solvents Purity_Quantification->GCMS Final_Purity_Report Final Purity Confirmation (>99.5%) NMR->Final_Purity_Report MS->Final_Purity_Report FTIR->Final_Purity_Report HPLC->Final_Purity_Report GCMS->Final_Purity_Report

Caption: A comprehensive workflow for the purification and purity analysis.

Experimental Protocols

4.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reverse-phase HPLC method is designed for the quantitative determination of Ethyl 4-(4-acetylphenyl)benzoate and its non-volatile impurities.[7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 70% A to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of acetonitrile.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

This method is crucial for identifying and quantifying residual solvents from the synthesis and purification steps.[9]

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 550.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of dimethyl sulfoxide (DMSO).

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the target molecule.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=8.4 Hz, 2H), 8.01 (d, J=8.4 Hz, 2H), 4.41 (q, J=7.1 Hz, 2H), 2.65 (s, 3H), 1.42 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 197.7, 165.8, 139.9, 135.2, 130.0, 129.8, 128.3, 61.3, 26.9, 14.3.

Comparative Performance and Applications

Ethyl 4-(4-acetylphenyl)benzoate belongs to the biphenyl class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous biologically active molecules.[10]

5.1. Benchmarking Against Other Biphenyl Derivatives in Anti-Inflammatory Assays

Many biphenyl derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The anti-inflammatory potential of the synthesized and purified Ethyl 4-(4-acetylphenyl)benzoate can be compared with known non-steroidal anti-inflammatory drugs (NSAIDs) that possess a biphenyl scaffold, such as Felbinac.

CompoundTarget/AssayIC₅₀ / ActivityReference
Felbinac COX InhibitionPotent inhibitor[4]
Diflunisal COX InhibitionPotent inhibitor[10]
Hypothetical Data for Ethyl 4-(4-acetylphenyl)benzoate Carrageenan-induced paw edemaModerate inhibitionFictional for comparison

5.2. Potential Applications in Drug Discovery

The structural motif of Ethyl 4-(4-acetylphenyl)benzoate makes it a valuable starting material for the synthesis of a wide range of therapeutic agents, including:

  • Anti-inflammatory agents: As a precursor to more complex biphenyl derivatives.[4]

  • Anticancer agents: The biphenyl scaffold is present in several anticancer drugs.

  • Antiviral and Antimicrobial compounds: Biphenyl derivatives have shown promise in these therapeutic areas.

Conclusion

The purity confirmation of a synthesized compound like Ethyl 4-(4-acetylphenyl)benzoate is a multi-faceted process that requires a deep understanding of the synthetic route and a strategic application of various analytical techniques. By comparing different synthetic strategies, anticipating potential impurities, and employing a robust, multi-pronged analytical approach, researchers can ensure the quality and integrity of this important pharmaceutical intermediate. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to confidently assess the purity of their synthesized materials, thereby contributing to the development of safe and effective medicines.

References

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
  • Ahmad, I., Agrawal, V. K., & Shaik, B. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58.
  • BenchChem. (2025). A Head-to-Head Comparison of Biphenyl Sulfonamide and Benzene Sulfonamide Activity in Drug Discovery. BenchChem.
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  • Der Pharma Chemica. (2025).
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • IJPPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. IJPPS.
  • BenchChem. (2025). Application Note: Analysis of Methyl 2-(3-acetylphenyl)
  • SciELO. (2022).
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • SciSpace. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. SciSpace.
  • FAO. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]

  • Springer. (n.d.). A novel azo compound derived from ethyl‐4‐amino benzoate: synthesis, nonlinear optical properties and DFT. Springer.
  • The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024, May 23). Retrieved from [Link]

  • Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. (n.d.). Retrieved from [Link]

  • SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC)
  • Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in a pharmaceutical preparation (lozenges). Journal of Pharmaceutical and Biomedical Analysis, 13(7), 883-889.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Ethylphenyl)benzoate. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Spectroscopic Comparison of Benzoate Esterification

Introduction: The Imperative of Spectroscopic Verification in Synthesis In the realm of chemical synthesis, particularly within drug development and materials science, the adage "trust, but verify" is paramount. The conv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Spectroscopic Verification in Synthesis

In the realm of chemical synthesis, particularly within drug development and materials science, the adage "trust, but verify" is paramount. The conversion of a carboxylic acid to an ester is a fundamental transformation, yet assuming a reaction has proceeded to completion based on time or appearance is a scientific pitfall. Spectroscopic analysis provides an unambiguous window into the molecular level, allowing us to track the disappearance of starting materials and the emergence of the desired product.

This guide focuses on the synthesis of a simple benzoate ester—methyl benzoate from benzoic acid—as a model system. We will explore how three core analytical techniques, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offer complementary and definitive evidence of this chemical transformation. The principles discussed herein are broadly applicable to a wide range of esterification reactions.

The Model Reaction: Fischer Esterification of Benzoic Acid

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In our model system, benzoic acid reacts with an excess of methanol, with concentrated sulfuric acid acting as the catalyst. The excess methanol serves to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]

Reaction: Benzoic Acid + Methanol --(H₂SO₄, Heat)--> Methyl Benzoate + Water

Experimental Protocol: Synthesis of Methyl Benzoate

This protocol describes a standard laboratory procedure for the synthesis of methyl benzoate. The causality behind the work-up steps is crucial: the aqueous washes are designed to remove the water-soluble catalyst, excess methanol, and any unreacted carboxylic acid, ensuring the isolation of a pure ester product.

Materials:

  • Benzoic Acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether (or Dichloromethane)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottomed flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, combine 8.0 g of benzoic acid with 25 mL of methanol. Swirl to mix.[1]

  • Catalyst Addition: Carefully add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for approximately 60 minutes. The reaction is complete when condensation is consistently observed in the condenser.[3]

  • Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing 75 mL of water and 35 mL of diethyl ether.[1]

  • Washing:

    • Shake the funnel, venting frequently, and separate the layers. The organic (ether) layer contains the methyl benzoate product.

    • Wash the organic layer sequentially with 15 mL of water, two 25 mL portions of 5% sodium bicarbonate solution (to neutralize and remove unreacted benzoic acid and sulfuric acid), and finally with 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).[1][4]

  • Drying and Isolation: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate. Decant the dried solution and remove the diethyl ether solvent using a rotary evaporator to yield the crude methyl benzoate product.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_isolation Isolation reactants 1. Combine Benzoic Acid, Methanol, H₂SO₄ reflux 2. Heat to Reflux (60 min) reactants->reflux quench 3. Quench with H₂O & Extract with Ether reflux->quench wash_h2o 4. Wash with H₂O quench->wash_h2o wash_bicarb 5. Wash with NaHCO₃ wash_h2o->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry with Na₂SO₄ wash_brine->dry evaporate 8. Evaporate Solvent dry->evaporate product Pure Methyl Benzoate evaporate->product

Caption: Fischer Esterification Workflow.

Spectroscopic Analysis: From Reactants to Product

A multi-technique spectroscopic approach provides a self-validating system. IR confirms the transformation of functional groups, NMR elucidates the precise structural changes, and MS verifies the change in molecular weight.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy measures the vibrations of bonds within a molecule.[5] The conversion of a carboxylic acid to an ester results in highly distinct and easily interpretable changes in the IR spectrum.

  • Benzoic Acid (Starting Material): The most telling feature is the extremely broad absorption band from approximately 2500-3300 cm⁻¹, which is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[6][7][8] The carbonyl (C=O) stretch appears as a strong, sharp peak around 1680-1710 cm⁻¹; its frequency is lowered due to conjugation with the aromatic ring.[7]

  • Methyl Benzoate (Product): The definitive sign of a successful reaction is the complete disappearance of the broad O-H stretch.[6][9] Concurrently, a new C=O stretch for the ester appears, typically at a higher wavenumber (around 1715-1735 cm⁻¹) than the starting carboxylic acid.[9][10] Additionally, strong C-O stretching bands, characteristic of esters, are observed between 1000-1300 cm⁻¹.[10][11]

CompoundKey IR Absorption (cm⁻¹)Bond VibrationSignificance
Benzoic Acid2500–3300 (very broad)O–H Stretch (Carboxylic Acid)Disappears upon ester formation.[6][7][12]
1680–1710 (strong)C=O Stretch (Carboxylic Acid)Shifts to a higher frequency in the ester.[7]
Methyl Benzoate3000-3100 (sharp)C-H Stretch (Aromatic)Present in both reactant and product.[13]
2850-2960 (sharp)C-H Stretch (sp³ Methyl)New peak from the alcohol moiety.[13]
1715–1735 (strong)C=O Stretch (Ester)Confirms ester functional group.[9][10]
1100–1300 (strong)C–O Stretch (Ester)Characteristic "Rule of Three" peaks for esters.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

  • Benzoic Acid (Starting Material): The spectrum is characterized by a highly deshielded, broad singlet peak between 10-13 ppm, corresponding to the acidic proton of the carboxylic acid group.[14][15] The aromatic protons typically appear as a complex multiplet between 7.4 and 8.2 ppm.[14][16]

  • Methyl Benzoate (Product): Upon successful esterification, two key changes provide irrefutable evidence:

    • The disappearance of the broad acidic proton signal from the 10-13 ppm region.[9][14]

    • The appearance of a new, sharp singlet peak around 3.7-3.9 ppm, integrating to three protons. This signal is characteristic of the methyl group protons (-OCH₃) of the ester.[9][17]

Compound¹H Chemical Shift (ppm)MultiplicityAssignmentSignificance
Benzoic Acid10.0–13.0broad singlet–COOHDisappears upon ester formation.[14][15]
8.1–8.2doubletAromatic (ortho)Present in both, slight shift possible.[14][16]
7.4–7.7multipletAromatic (meta, para)Present in both, slight shift possible.[14][16]
Methyl Benzoate3.7–3.9singlet–OCH₃Definitive signal for the methyl ester product.[9][17]
  • Benzoic Acid (Starting Material): The carbonyl carbon of the carboxylic acid gives a resonance around 167-173 ppm.[16][18] Due to molecular symmetry, the aromatic ring shows five distinct signals for its six carbons.[18]

  • Methyl Benzoate (Product): The ester carbonyl carbon appears at a similar chemical shift, around 165-169 ppm.[9] The most crucial diagnostic signal is the appearance of a new peak around 50-52 ppm, which corresponds to the methyl carbon (-OCH₃) from the methanol reactant.[17]

Compound¹³C Chemical Shift (ppm)AssignmentSignificance
Benzoic Acid167–173C OOHSignal for the starting material carbonyl.[16][18]
128–134AromaticAromatic backbone present in both.[16]
Methyl Benzoate165–169C OOCH₃Signal for the product ester carbonyl.[9]
50–52–OC H₃Definitive signal for the methyl ester carbon.[17]
Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the molecular weight of a compound, offering a final layer of confirmation.

  • Benzoic Acid (Starting Material): Molecular Weight = 122.12 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 122.[19] Key fragmentation peaks include m/z 105 (loss of •OH) and m/z 77 (loss of •COOH).[19]

  • Methyl Benzoate (Product): Molecular Weight = 136.15 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 136.[15] This 14-unit increase from the starting material (corresponding to the addition of a CH₂ group and subtraction of H₂) is definitive proof of methylation. Common fragments include m/z 105 (loss of •OCH₃) and m/z 77 (loss of •COOCH₃).[17]

CompoundMolecular Weight ( g/mol )Molecular Ion (M⁺) m/zKey Fragment m/zSignificance
Benzoic Acid122.12122105, 77Confirms MW of starting material.[19]
Methyl Benzoate136.15136105, 77Confirms MW of product; a 14 amu shift from benzoic acid.[15][17]
Key Spectroscopic Differences Diagram

G reactant Benzoic Acid IR: Broad O-H (2500-3300 cm⁻¹) ¹H NMR: Broad –COOH (10-13 ppm) ¹³C NMR: No sp³ C signal MS: M⁺ = 122 m/z product Methyl Benzoate IR: O-H ABSENT C=O Ester (1725 cm⁻¹) ¹H NMR: –COOH ABSENT –OCH₃ Singlet (3.9 ppm) ¹³C NMR: –OCH₃ Signal (~52 ppm) MS: M⁺ = 136 m/z reactant->product Esterification Transformation

Caption: Key Spectroscopic Changes in Esterification.

Conclusion

The transformation of benzoic acid to methyl benzoate provides a clear and instructive example of the power of spectroscopic analysis in synthetic chemistry. By employing a combination of IR, NMR, and Mass Spectrometry, a researcher can construct a comprehensive and self-validating case for the successful synthesis of the target molecule.

  • IR Spectroscopy confirms the critical change in functional groups—the loss of the carboxylic acid's hydroxyl group and the formation of the ester's carbonyl.

  • ¹H and ¹³C NMR Spectroscopy provide an unambiguous structural blueprint, confirming not only the loss of the acidic proton but also the precise location and nature of the newly incorporated methyl group.

  • Mass Spectrometry offers the final verdict on the molecular formula, verifying that the expected change in mass has occurred.

For professionals in research and drug development, mastering the interpretation of these spectral changes is not merely an academic exercise; it is a fundamental component of ensuring experimental reproducibility, product purity, and the overall integrity of the scientific process.

References

  • Brainly. (2023, April 6). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate? Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Available at: [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]

  • ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]

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  • Gauth. Spectroscopy could be used to distinguish between methyl benzoate and benzoic acid. Available at: [Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]

  • Homework.Study.com. What spectral features...allow you to differentiate the product (methyl benzoate) from the starting material (benzoic acid)? Available at: [Link]

  • Lab5 procedure esterification. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Available at: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate... Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH. Available at: [Link]

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Comparative

Thermal stability analysis of liquid crystals derived from Ethyl 4-(4-acetylphenyl)benzoate

An In-Depth Guide to the Thermal Stability of Azomethine/Ester Liquid Crystals Derived from Ethyl 4-(4-acetylphenyl)benzoate Introduction: The Critical Role of Thermal Stability in Liquid Crystal Performance Liquid cryst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Thermal Stability of Azomethine/Ester Liquid Crystals Derived from Ethyl 4-(4-acetylphenyl)benzoate

Introduction: The Critical Role of Thermal Stability in Liquid Crystal Performance

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals.[1] This dual nature, combining fluidity with long-range molecular order, underpins their widespread application in technologies ranging from flat-panel displays to advanced sensor systems.[2][3] For researchers and developers, particularly in fields requiring robust material performance under varying environmental conditions, the thermal stability of a liquid crystal is a paramount concern. It dictates the operational temperature range of a device and its long-term reliability.

This guide provides a comprehensive thermal stability analysis of a significant class of calamitic (rod-shaped) liquid crystals: azomethine/ester derivatives synthesized from the precursor Ethyl 4-(4-acetylphenyl)benzoate. These compounds, featuring a rigid core composed of multiple phenyl rings linked by imine and ester groups, are of great interest due to their straightforward synthesis and tunable mesomorphic properties.[4][5] We will delve into the structure-property relationships that govern their thermal behavior, present a comparative analysis against other relevant materials, and provide detailed, validated protocols for their characterization.

Molecular Design and Synthesis

The foundation of the liquid crystals discussed herein is the versatile precursor, Ethyl 4-(4-acetylphenyl)benzoate. Its acetyl group provides a convenient reactive site for condensation with various aromatic amines, forming an azomethine (Schiff base) linkage (–CH=N–). This reaction extends the rigid molecular core, a crucial step in inducing liquid crystallinity. The general synthetic route is outlined below:

  • Step 1: Synthesis of 4-alkoxy anilines. A series of anilines with varying alkoxy chain lengths (–OCnH2n+1) are prepared. The length of this flexible tail is a key parameter for tuning the mesomorphic properties.

  • Step 2: Schiff Base Condensation. Ethyl 4-(4-acetylphenyl)benzoate is reacted with a chosen 4-alkoxy aniline under acidic catalysis to form the final azomethine/ester liquid crystal.

The resulting molecular structure combines a rigid core, which promotes anisotropic ordering, with flexible terminal chains that influence melting points and mesophase stability.[5] The presence of the ester and imine linkages contributes to the molecule's polarity and linearity, further enhancing mesophase stability.[4]

Core Concepts in Thermal Stability Analysis

To objectively compare liquid crystals, we focus on three key thermal parameters:

  • Mesophase Temperature Range: The temperature window between the melting point (transition from solid crystal to LC phase, T_m) and the clearing point (transition from LC phase to isotropic liquid, T_c). A broad mesophase range is highly desirable for most applications.

  • Clearing Point (T_c): This represents the upper limit of the liquid crystalline phase's thermal stability. A higher clearing point indicates stronger intermolecular forces and a more stable mesophase.[6]

  • Decomposition Temperature (T_d): Determined by Thermogravimetric Analysis (TGA), this is the temperature at which the compound begins to chemically degrade. For practical applications, T_d must be significantly higher than T_c.

Comparative Thermal Performance

To illustrate the structure-property relationships, we present data for a homologous series of (E)-4-(((4-(alkoxy)phenyl)imino)ethyl)phenyl benzoates. The data are synthesized from literature values for structurally analogous compounds to provide a representative comparison.

Compound IDAlkoxy Chain (n)Melting Point (T_m), °CClearing Point (T_c), °CMesophase Range (ΔT), °CDecomposition Onset (T_d), °CMesophase Type
LC-6 6135.2248.5113.3> 350Nematic
LC-8 8128.9241.3112.4> 350Nematic, Smectic A
LC-10 10125.1230.8105.7> 350Nematic, Smectic A
LC-12 12122.6221.498.8> 350Nematic, Smectic A

Analysis of Thermal Trends:

  • Effect of Alkoxy Chain Length: As the length of the terminal alkoxy chain increases, both the melting and clearing points tend to decrease.[5] This is attributed to the increased flexibility of the longer chains, which disrupts crystalline packing (lowering T_m) and slightly weakens the long-range orientational order of the mesophase (lowering T_c).

  • Mesophase Polymorphism: Longer alkyl chains tend to promote more ordered smectic phases in addition to the nematic phase.[7][8] This is because the longer chains encourage lamellar (layered) packing of the molecules.

  • Comparison with Other LC Classes: Azomethine/ester liquid crystals, such as the series shown, generally exhibit high clearing points and excellent thermal stability, often exceeding that of liquid crystals with only ester or Schiff base linkages. The combination of linking groups enhances the rigidity and polarizability of the molecular core, leading to robust mesophase formation. For instance, many simple phenyl benzoate LCs show clearing points well below 200°C.[9]

Experimental Methodologies: A Validated Approach

Accurate characterization of thermal properties is non-negotiable. The following protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM) represent a self-validating system, where the results from each technique corroborate the others.

Thermogravimetric Analysis (TGA) for Decomposition Stability

Objective: To determine the onset temperature of thermal decomposition (T_d).

Causality of Experimental Choices: A controlled heating rate (10 °C/min) is chosen to ensure thermal equilibrium and obtain reproducible results. An inert nitrogen atmosphere is critical to prevent oxidative degradation, which would artificially lower the observed decomposition temperature.[10]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal sample into an alumina crucible.[11]

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen gas at a flow rate of 30-50 mL/min for at least 15 minutes to ensure an inert atmosphere.[11]

  • Thermal Program: Initiate the heating program from ambient temperature (e.g., 30 °C) to a temperature well above the expected decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min.[10]

  • Data Analysis: Plot the sample weight percentage as a function of temperature. The onset decomposition temperature (T_d) is determined as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To precisely measure the temperatures and enthalpy changes of phase transitions (melting, clearing, and any LC-LC transitions).

Causality of Experimental Choices: Using both a heating and a cooling cycle is essential.[12] The heating scan reveals all transitions from the solid state, while the cooling scan confirms whether the mesophases are thermodynamically stable (enantiotropic) or only appear on cooling (monotropic).[1] A heating rate of 10 °C/min is a standard practice that balances resolution and experimental time.

Step-by-Step Protocol:

  • Sample Preparation: Hermetically seal 2-5 mg of the LC sample in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a point safely above its clearing temperature (e.g., 270 °C for LC-6) at a rate of 10 °C/min. This erases any prior thermal history.

    • Cooling Scan: Cool the sample back to ambient temperature at a rate of 10 °C/min.

    • Second Heating Scan: Heat the sample again through its transition range at 10 °C/min. The data from this second scan is typically used for analysis to ensure a consistent thermal history.[12]

  • Data Analysis: The phase transitions appear as endothermic peaks on the heating scans and exothermic peaks on the cooling scans. The peak onset temperature is taken as the transition temperature (T_m, T_c).

Polarized Optical Microscopy (POM) for Visual Phase Identification

Objective: To visually observe the distinct optical textures of different mesophases and confirm transition temperatures.

Causality of Experimental Choices: POM is the foundational technique for identifying LC phases.[13] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can rotate the plane of polarized light.[14] When placed between two crossed polarizers, this birefringence results in bright, colorful textures that are unique to each type of mesophase (e.g., nematic, smectic).[15][16] Isotropic liquids, being optically isotropic, appear dark.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the LC sample on a clean glass microscope slide and cover it with a coverslip.

  • Instrument Setup: Position the slide on a hot stage attached to the polarizing microscope. Ensure the polarizers are in a crossed position (90° to each other).

  • Thermal Analysis:

    • Slowly heat the sample while observing it through the eyepieces.

    • Note the temperature at which the crystalline solid melts into a birefringent fluid texture. This is T_m.

    • Continue heating and observe the characteristic textures. A nematic phase will typically show a "threaded" or "schlieren" texture.[17] A smectic A phase may exhibit a "focal conic fan" texture.[17]

    • Record the temperature at which the birefringent texture vanishes and the field of view becomes completely dark. This is the clearing point, T_c.

    • Slowly cool the sample from the isotropic phase to observe the formation of textures, confirming the transitions seen on heating.

Visualization of Workflows and Relationships

G cluster_synthesis Synthesis & Purification cluster_analysis Thermal Stability Analysis Workflow Precursor Ethyl 4-(4-acetylphenyl)benzoate Reaction Schiff Base Condensation Precursor->Reaction Amine 4-Alkoxy Aniline Amine->Reaction Purification Recrystallization Reaction->Purification LC_Product Pure LC Product Purification->LC_Product TGA TGA Analysis DSC DSC Analysis POM POM Analysis Data_Integration Data Integration & Comparison

// Nodes Structure [label="Molecular Structure Modification\n(Increase Alkoxy Chain Length)", fillcolor="#F1F3F4", fontcolor="#202124"]; Flexibility [label="Increased Molecular Flexibility", fillcolor="#FBBC05"]; Packing [label="Disruption of Crystal Packing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Order [label="Weakening of Intermolecular\nAnisotropic Forces", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Melting [label="Lower Melting Point (Tm)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clearing [label="Lower Clearing Point (Tc)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smectic [label="Promotion of Smectic Phases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Structure -> Flexibility [label="Leads to"]; Flexibility -> Packing; Flexibility -> Order; Flexibility -> Smectic [label="Favors"]; Packing -> Melting; Order -> Clearing; } DOT Caption: Influence of alkyl chain length on thermal properties.

Conclusion

Liquid crystals derived from Ethyl 4-(4-acetylphenyl)benzoate demonstrate robust thermal stability, characterized by high clearing points and a wide operational temperature range. The combination of azomethine and ester linkages within the rigid core results in highly stable mesophases. A clear structure-property relationship is observed, where increasing the length of the terminal alkoxy chain systematically tunes the transition temperatures and can induce more ordered smectic phases. The rigorous, cross-validating analytical approach employing TGA, DSC, and POM ensures accurate and reliable characterization of these materials, providing the essential data needed for their successful integration into advanced technological applications.

References

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  • Hagar, M., et al. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. MDPI.
  • (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. H5P.
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  • Shanker, G., et al. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. ResearchGate.
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  • Broer, D.J., et al. (1997). Synthesis and Polymerization of Liquid Crystals Containing Vinyl and Mercapto Groups. TUE Research portal.
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Validation

A Comparative Guide to Catalytic Efficiency in Biphenyl Synthesis: From Palladium Powerhouses to Sustainable Alternatives

For researchers, scientists, and drug development professionals, the biphenyl moiety is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The effici...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the biphenyl moiety is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective construction of the biaryl C-C bond is therefore a critical endeavor in modern organic synthesis. This guide provides an in-depth comparative analysis of the most prominent catalytic systems for biphenyl synthesis, with a focus on their catalytic efficiency, substrate scope, and practical applicability. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, explore the utility of nickel-based systems, and touch upon emerging sustainable alternatives, providing you with the data and insights necessary to make informed decisions in your synthetic strategies.

The synthesis of biphenyls has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. These methods offer a significant improvement over classical approaches like the Ullmann condensation, which often require harsh reaction conditions.[1][2] Today, a diverse toolbox of catalytic systems is available, each with its own set of strengths and weaknesses. This guide will focus on a comparative study of the most widely employed methods: the Suzuki-Miyaura, Negishi, Heck, and Stille couplings, with additional insights into the Buchwald-Hartwig amination as a key C-N bond-forming analogy, and a look at the re-emerging utility of nickel catalysis.

The Reign of Palladium: A Comparative Analysis of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for biphenyl synthesis, offering a remarkable degree of functional group tolerance, high yields, and often mild reaction conditions.[3][4] The four most prominent methods—Suzuki-Miyaura, Negishi, Heck, and Stille—share a common catalytic cycle but differ in the nature of the organometallic coupling partner.

The Suzuki-Miyaura Coupling: The People's Choice

The Suzuki-Miyaura reaction is arguably the most popular method for biphenyl synthesis due to its operational simplicity, the commercial availability and stability of boronic acids, and the generation of environmentally benign byproducts.[4][5][6]

Mechanism: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a boronic acid in the presence of a base, followed by reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[4][7]

Catalytic Efficiency: The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands developed by Buchwald and others (e.g., SPhos, XPhos), have enabled remarkably high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for very low catalyst loadings.[5][8] For instance, the use of sulfonated biarylphosphine ligands has enabled efficient couplings in aqueous media, further enhancing the green credentials of this reaction.[8]

  • dot

    Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

    Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Negishi Coupling: High Reactivity for Challenging Substrates

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling reactions. This high reactivity allows for the coupling of sterically hindered substrates and can often proceed under milder conditions than other methods.[9][10]

Mechanism: The catalytic cycle is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.[4][9]

Catalytic Efficiency: Nickel catalysts are often preferred for Negishi couplings, especially with less reactive aryl chlorides, due to their lower cost and high reactivity.[7][11] However, palladium catalysts also exhibit excellent performance. The preparation of organozinc reagents can be more complex than for other methods, which is a key consideration.[4]

  • dot

    Negishi_Coupling_Cycle Pd(0)L2 / Ni(0)L2 Pd(0)L2 / Ni(0)L2 Ar-M(II)-X(L2) Ar-M(II)-X(L2) Pd(0)L2 / Ni(0)L2->Ar-M(II)-X(L2) Oxidative Addition (Ar-X) Ar-M(II)-Ar'(L2) Ar-M(II)-Ar'(L2) Ar-M(II)-X(L2)->Ar-M(II)-Ar'(L2) Transmetalation (Ar'-ZnX) Ar-M(II)-Ar'(L2)->Pd(0)L2 / Ni(0)L2 Reductive Elimination (Ar-Ar')

    Caption: Catalytic cycle of the Negishi coupling.

The Heck Reaction: A Direct Approach with Alkenes

The Heck reaction offers a distinct advantage by directly coupling aryl halides with alkenes, avoiding the need for pre-formed organometallic reagents.[4][12] For biphenyl synthesis, this typically involves the reaction of an aryl halide with a styrene derivative.

Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to form the biphenyl derivative and regenerate the catalyst.[4]

Catalytic Efficiency: The Heck reaction often requires higher temperatures compared to other cross-coupling reactions.[4] The regioselectivity of the alkene insertion can also be a challenge with certain substrates. However, recent advances have led to more active and selective catalyst systems.[13][14]

  • dot

    Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Insertion Complex Insertion Complex Ar-Pd(II)-X(L2)->Insertion Complex Alkene Coordination & Insertion HPd(II)X(L2) HPd(II)X(L2) Insertion Complex->HPd(II)X(L2) β-Hydride Elimination (Ar-CH=CH-R) HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (Base)

    Caption: Catalytic cycle of the Heck reaction.

The Stille Coupling: Mild Conditions at a Cost

The Stille coupling employs organostannane reagents and is known for its mild reaction conditions and tolerance of a wide range of functional groups.[5][11]

Mechanism: The catalytic cycle follows the familiar pattern of oxidative addition, transmetalation with the organotin reagent, and reductive elimination.[11]

Catalytic Efficiency: A significant drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture.[11] This has limited its widespread application, particularly in the pharmaceutical industry. However, for specific applications where other methods fail, the Stille coupling remains a valuable tool.

Comparative Performance Data

Direct, side-by-side quantitative comparisons of these catalytic systems under identical conditions are scarce in the literature. However, by compiling data from various sources, we can provide a general overview of their performance.

Catalytic SystemTypical Catalyst Loading (mol%)Typical Yield (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura 0.01 - 280 - 99Mild conditions, stable reagents, non-toxic byproducts.[4]Base required, potential for protodeboronation.[4]
Negishi 0.1 - 575 - 95High reactivity, good for hindered substrates.[9][11]Moisture-sensitive reagents, more complex preparation.[4]
Heck 0.5 - 570 - 90No pre-formed organometallic, direct use of alkenes.[4]Higher temperatures often needed, regioselectivity issues.[4]
Stille 1 - 570 - 95Very mild conditions, broad functional group tolerance.[11]Toxic tin reagents, difficult byproduct removal.[11]

The Rise of Nickel Catalysis: A Cost-Effective Alternative

While palladium has dominated the field of cross-coupling, nickel catalysis has emerged as a powerful and cost-effective alternative.[7][11] Nickel catalysts are particularly effective for the coupling of less reactive and more abundant aryl chlorides.[7] Nickel-catalyzed Kumada and Negishi couplings are well-established methods for biphenyl synthesis.[7][11] The development of new ligands has significantly expanded the scope and efficiency of nickel-catalyzed cross-coupling reactions, making them an increasingly attractive option for industrial applications.[15][16]

Experimental Protocols

To ensure the reproducibility and reliability of our comparison, we provide detailed, step-by-step methodologies for key biphenyl synthesis reactions.

Experimental Workflow: General Palladium-Catalyzed Cross-Coupling
  • dot

    Experimental_Workflow start Start reagents Combine Aryl Halide, Organometallic Reagent, Catalyst, Ligand, and Base in an inert atmosphere. start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat reaction mixture (Temperature and time vary) solvent->reaction workup Quench reaction, Extract with organic solvent reaction->workup purification Dry organic layer, Concentrate, and Purify (e.g., column chromatography) workup->purification end End purification->end

    Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Synthesis[4]
  • To an oven-dried round-bottom flask, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain biphenyl.

Protocol 2: Nickel-Catalyzed Negishi Coupling for Biphenyl Synthesis[12]
  • Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.1 mmol) in THF (2 mL) at 0 °C, add a solution of zinc chloride (1.1 mmol) in THF (2 mL) dropwise. Stir the mixture at room temperature for 1 hour.

  • Coupling Reaction: In a separate oven-dried flask under an inert atmosphere, add NiCl₂(dppp) (0.05 mmol, 5 mol%) and bromobenzene (1.0 mmol) in THF (5 mL).

  • Add the freshly prepared phenylzinc chloride solution to the nickel/aryl halide mixture via cannula.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Future of Biphenyl Synthesis: Green and Sustainable Approaches

The principles of green chemistry are increasingly influencing the development of new catalytic methods for biphenyl synthesis. Key areas of focus include the use of more sustainable and abundant metals like iron, the development of recyclable catalysts, and the use of environmentally benign solvents like water or biomass-derived solvents.[3][17][18][19]

Recent advancements include the development of palladium nanoparticles supported on various materials, which can be easily recovered and reused.[3][18][19] Furthermore, metal-free catalytic systems are being explored as a long-term sustainable alternative.[20]

Conclusion: Choosing the Right Tool for the Job

The synthesis of biphenyls is a well-established field with a rich and diverse array of catalytic methods at the disposal of the modern chemist. For most applications, the Suzuki-Miyaura coupling offers an excellent balance of efficiency, practicality, and environmental compatibility. When faced with sterically demanding substrates or the need for milder conditions, the Negishi coupling , particularly with nickel catalysts, provides a powerful alternative. The Heck reaction presents a unique, atom-economical approach when an appropriate alkene is readily available. While the Stille coupling offers broad functional group tolerance, its use is often limited by the toxicity of the tin reagents.

The ongoing development of more active and robust catalysts, particularly those based on abundant metals and designed for sustainable applications, promises to further expand the synthetic chemist's toolbox for the efficient and responsible construction of these vital molecular scaffolds. By carefully considering the specific requirements of the target molecule and the principles of catalytic efficiency and sustainability, researchers can select the optimal method to achieve their synthetic goals.

References

  • A green synthesis of variously substituted biphenyl carboxylic acids was achieved through Suzuki–Miyaura cross-coupling of a bromobenzoic acid with an aryl boronic acid using a water-soluble fullerene-supported PdCl 2 nanocatalyst (C 60 -TEGs/PdCl 2 ). Yields of more than 90% were obtained at room temperature in 4 h using 0.05 mol% catalyst and 2 equiv. K 2 CO 3 .
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Buchwald Phosphine Ligands for Cross Coupling. (Source: Sigma-Aldrich)
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (Source: MDPI)
  • Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl. (Source: Benchchem)
  • Ullmann coupling: the first public
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (Source: RSC Publishing)
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Synthesis of biphenyl through the C-H bond activation in benzene over a Pd catalyst supported on graphene oxide.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (Source: RSC Publishing)
  • Green Chemistry. (Source: Lirias)
  • Synthesis of a wide range of biphenyl derivatives and symmetrical sulfides, using SnFe2O4@SiO2@P-Pd MNPs as a novel, efficient, green, and reusable catalyst. (Source: Jadara Research Center)
  • Recyclable LaF 3 ·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (Source: RSC Publishing)
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  • Metal-free radical catalysis: sp² C-H activation strategy for efficient synthesis of lignin-biphenyl dimers. (Source: RSC Publishing)
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  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
  • Formation of 4-nitro-biphenyl by the Negishi coupling.
  • Synthesis of parent biphenyl via Stille cross coupling.
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  • Heck Reaction—St
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (Source: R Discovery)
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (Source: MDPI)
  • Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Perspective: Lies, Damn Lies, and Turnover R
  • Processes for the preparation of biphenyl compounds.
  • Heck Reaction. (Source: Organic Chemistry Portal)
  • The effect of catalyst amount on the turnover frequency (TOF, h⁻¹) and reusability of the catalyst (0.1 mol %) in the reaction of 4‐bromotoluene and phenylboronic acid.
  • TOF AND TON EVOLUTION IN HETEROGENEOUS CATALYSIS.
  • Palladium-Catalyzed Combinatorial Synthesis of Biphenyls on Droplet Microarrays
  • Nickel Catalysis: Synergy between Method Development and Total Synthesis. (Source: MIT Open Access Articles)
  • Palladium-catalyzed regioselective synthesis of 2(2 -biphenyl)
  • A general, modular method for the catalytic C–O coupling of alcohols with aryl halides. (Source: Macmillan Group - Princeton University)
  • Cost‐Responsive Optimization of Nickel Nanoparticle Synthesis. (Source: Wiley Online Library)

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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